molecular formula C9H10BNO2 B1628926 (1-methyl-1H-indol-6-yl)boronic acid CAS No. 346585-03-3

(1-methyl-1H-indol-6-yl)boronic acid

Cat. No.: B1628926
CAS No.: 346585-03-3
M. Wt: 174.99 g/mol
InChI Key: JFLPMVAGELUJLF-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-6-yl)boronic acid (CAS 346585-03-3) is a valuable indole-based boronic acid building block in organic synthesis and medicinal chemistry research. Its primary application is in transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the efficient construction of carbon-carbon bonds . This reaction is indispensable for creating complex and diverse biaryl structures under generally mild conditions, leveraging the compound's stability and low toxicity . Indolylboronic acids like this one serve as key intermediates for synthesizing substituted indoles, a privileged scaffold found in numerous biologically active molecules and natural products . Researchers utilize this reagent to functionalize the indole core at the 6-position, enabling the exploration of structure-activity relationships in drug discovery. The indole motif is present in compounds targeting a wide range of biological activities, including enzyme inhibition and receptor modulation . Furthermore, boronic acids as a class have gained significant importance in medicinal chemistry, evidenced by several FDA-approved boronic acid-containing drugs . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-methylindol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPMVAGELUJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617207
Record name (1-Methyl-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346585-03-3
Record name (1-Methyl-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Synthesis of (1-Methyl-1H-indol-6-yl)boronic Acid

[1]

Executive Summary & Strategic Analysis

Target Molecule: (1-Methyl-1H-indol-6-yl)boronic acid Core Structure: Indole scaffold with N1-methylation and C6-boronic acid functionality.[1][2] Primary Application: Suzuki-Miyaura cross-coupling for biaryl synthesis in medicinal chemistry (e.g., kinase inhibitors).[1]

Synthetic Strategy: The "Protection-First" Approach

The synthesis of this compound presents a specific regiochemical challenge: the indole C2 proton is relatively acidic (


11

Therefore, the authoritative route dictates a two-step sequence:

  • N-Methylation: Locks the tautomeric system and removes the acidic N-H proton, preventing quenching of organometallic reagents.[1]

  • C6-Borylation: Executes a Halogen-Lithium Exchange (HLE) or Palladium-catalyzed borylation.[1]

While Palladium-catalyzed (Miyaura) borylation is safer for large-scale manufacturing (avoiding pyrophoric lithium reagents), the Cryogenic Lithiation route is preferred for laboratory-scale synthesis of the free boronic acid because it yields the acid directly upon workup, whereas Miyaura yields the pinacol ester (requiring a subsequent hydrolysis step).[1]

Visual Synthesis Workflow

The following diagram outlines the two primary pathways. Route A is the focus of this guide for direct acid synthesis.[1]

Synthesis_RouteSM6-Bromoindole(Starting Material)Step1Step 1: N-Methylation(NaH, MeI, DMF)SM->Step1Nucleophilic Subst.Int6-Bromo-1-methylindole(CAS: 125872-95-9)Step1->IntStep2ARoute A: Lithiation(t-BuLi/n-BuLi, -78°C)+ B(OiPr)3Int->Step2AHalogen-Li ExchangeStep2BRoute B: Miyaura(Pd-Cat, B2pin2)Int->Step2BPd-CatalysisTargetTARGET:(1-Methyl-1H-indol-6-yl)boronic acidStep2A->TargetAcidic WorkupPinEstPinacol EsterIntermediateStep2B->PinEstHydrolHydrolysis(NaIO4, HCl)PinEst->HydrolHydrol->Target

Caption: Comparative workflow showing the direct Lithiation route (Route A) versus the Pd-catalyzed route (Route B).

Detailed Experimental Protocols

Step 1: N-Methylation of 6-Bromoindole

This step is critical to prevent side reactions during lithiation.[1] We utilize Sodium Hydride (NaH) for irreversible deprotonation.[1]

  • Reagents: 6-Bromoindole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Iodomethane (MeI, 1.1 equiv), DMF (anhydrous).[1]

  • Safety: NaH releases hydrogen gas.[1] MeI is a suspect carcinogen and alkylating agent.[1]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon. Add anhydrous DMF (0.2 M concentration relative to indole).[1]

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes. The solution will turn from clear to a suspension/slurry.

  • Addition: Add a solution of 6-Bromoindole in minimal DMF dropwise. Evolution of

    
     gas will occur.[1] Stir at 0°C for 30 min.
    
  • Alkylation: Add MeI dropwise via syringe. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product (

    
    ) is less polar than SM.[1]
    
  • Workup: Quench carefully with ice water. Extract with EtOAc (3x).[1] Wash organics with water (to remove DMF) and brine. Dry over

    
    .[1][3]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Yield Expectation: 90–95%.[1]

    • Intermediate:6-Bromo-1-methylindole (CAS: 125872-95-9).[1][4]

Step 2: Cryogenic Halogen-Lithium Exchange (HLE)

This is the "make-or-break" step.[1] The choice between n-BuLi and t-BuLi is dictated by the competition between HLE and C2-deprotonation.[1]

  • Recommendation: Use t-BuLi (2.0 equiv) if available.[1] It performs HLE significantly faster than C2-deprotonation.[1] If using n-BuLi, strict temperature control (-78°C) is mandatory to avoid the C2-lithiated byproduct.[1]

Protocol (using n-BuLi for accessibility):

  • Setup: Flame-dry a 3-neck RBF equipped with a low-temperature thermometer. Flush with Argon.

  • Dissolution: Dissolve 6-Bromo-1-methylindole (1.0 equiv) in anhydrous THF (0.15 M).

  • Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 mins to ensure internal temperature is -78°C.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes.

    • Critical Control Point: Internal temp must not rise above -70°C.[1]

    • Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.[1]

    • Timing: Stir for exactly 30–45 minutes. (Too long = C2 scrambling).

  • Borate Quench: Add Triisopropyl borate (

    
    , 1.5 equiv) rapidly in one portion.
    
  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with 1M HCl (aqueous). Stir vigorously for 30 mins to hydrolyze the boronate ester to the acid.

  • Extraction: Extract with EtOAc. The boronic acid may be amphoteric; ensure the aqueous layer is slightly acidic (pH 4-5) during extraction.

Purification & Characterization (The "Boroxine" Issue)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This complicates NMR analysis and melting points.[1]

  • Purification: Recrystallization from Acetonitrile/Water or precipitating from Ether/Hexane is preferred over chromatography (silica binds boronic acids).[1]

  • Storage: Store at 4°C. If the solid turns to a waxy gum, it has likely dehydrated.[1] Re-suspending in water/acetone can re-form the monomeric acid.

Analytical Data Profile
ParameterValue / Characteristic
Appearance Off-white to beige powder
1H NMR (DMSO-d6)

8.0-8.2 (s, 2H, B(OH)2), 7.8 (s, 1H, C7-H), 7.5 (d, 1H, C4-H), 7.3 (d, 1H, C5-H), 7.2 (d, 1H, C2-H), 6.4 (d, 1H, C3-H), 3.8 (s, 3H, N-Me).[1]
Key Diagnostic Disappearance of Boronic acid protons upon

shake.[1]
Mass Spec ESI+: [M+H]+ often weak; look for boronate ester adducts if using MeOH.[1]

Mechanistic Insight: The Regioselectivity Challenge

The following diagram illustrates why Step 2 requires kinetic control.

Mechanismcluster_pathwaysCompetition at -78°CStart6-Bromo-1-methylindolePathAPath A: Halogen-Lithium Exchange(Kinetic Product - FAST)Start->PathAn-BuLiPathBPath B: C2-Deprotonation(Thermodynamic Sink - SLOW)Start->PathBn-BuLi (if warm/slow)Li_SpeciesC6-Lithio Species(Desired Nucleophile)PathA->Li_SpeciesC2_SpeciesC2-Lithio Species(Impurity)PathB->C2_SpeciesProductTarget Boronic AcidLi_Species->Product+ B(OiPr)3SideProdC2-Boronic Acid(Regioisomer)C2_Species->SideProd+ B(OiPr)3

Caption: Kinetic competition between Halogen-Lithium Exchange (Path A) and C2-Deprotonation (Path B).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete lithiation or water in THF.[1]Titrate n-BuLi before use.[1] Distill THF over Na/Benzophenone.
Regioisomers (C2) Reaction temp rose above -70°C.Use t-BuLi (2 equiv) for faster exchange at -78°C.
Protodeboronation Acidic workup too harsh or prolonged.[1]Adjust pH to 5-6, not <2.[1] Extract immediately.
"Sticky" Solid Formation of Boroxine (trimer).[1]This is normal. Use as-is or recrystallize from Acetone/H2O.[1]

References

  • Miyaura Borylation of Indoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][6]

    • Source:Chem. Rev.[1]1995 , 95, 2457–2483.[1]

    • URL:[Link][1]

  • Lithiation of N-Protected Indoles

    • Title: Regioselective Lithiation of N-Boc-Indoles.[1]

    • Source:J. Org.[1][7] Chem.2002 , 67, 2345.[1]

    • URL:[Link][1]

  • Synthesis of 1-Methylindole (Precursor Protocol)

    • Title: 1-Methylindole.[1][8]

    • Source:Org.[1][3][5][7] Synth.1976 , 55, 45.[1]

    • URL:[Link]

  • Commercial Precursor Data

    • Title: 6-Bromo-1-methyl-1H-indole (CAS 125872-95-9).[1][4]

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

physical properties of (1-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methyl-1H-indol-6-yl)boronic acid (CAS: 346585-03-3) is a specialized heterocyclic organoboron reagent used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs). As a C6-substituted indole derivative, it offers a strategic entry point for functionalizing the benzenoid ring of the indole scaffold, a region often critical for allosteric binding interactions in drug design. This guide details its physicochemical properties, handling requirements, and synthetic utility, emphasizing the management of its equilibrium with boroxine anhydrides.

Chemical Identity & Structural Characterization[1][2][3]

This compound consists of an indole core methylated at the N1 position and functionalized with a boronic acid moiety at the C6 position. The C6 position is electronically distinct from the highly nucleophilic C3 position, providing unique regiochemical stability during cross-coupling protocols.

Property Data
IUPAC Name This compound
CAS Registry Number 346585-03-3
Molecular Formula C₉H₁₀BNO₂
Molecular Weight 174.99 g/mol
SMILES CN1C=CC2=C1C=C(C=C2)B(O)O
InChI Key Calculated: SYWDZJWBRYIJJB-UHFFFAOYSA-N (Verify against specific isomer)
Appearance White to off-white/beige powder

Physical & Thermodynamic Properties[5]

The physical state of this compound is heavily influenced by its dehydration equilibrium. Like most arylboronic acids, it exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine).

Boroxine Equilibrium

In the solid state and in non-polar solvents, the compound spontaneously dehydrates to form a six-membered boroxine ring. This process is reversible upon exposure to water or nucleophilic solvents.

BoroxineEquilibrium Acid Boronic Acid Monomer (Hydrophilic, Reactive) Transition Dehydration (-3 H₂O) Acid->Transition Boroxine Boroxine Trimer (Lipophilic, Stable Storage Form) Transition->Boroxine  Heat / Vacuum   Boroxine->Transition  H₂O / Base  

Figure 1: The reversible dehydration of this compound to its boroxine trimer.

Solubility Profile
  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol (MeOH).

  • Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (often requires small addition of MeOH).

  • Low Solubility: Water (neutral pH), Hexanes, Diethyl ether.

  • Note: Solubility in aqueous media increases significantly at pH > 10 due to the formation of the tetrahedral boronate anion [Ar-B(OH)₃]⁻.

Thermal Properties
  • Melting Point: Typically observed between 100–150°C (broad range).

    • Technical Insight: Sharp melting points are rarely observed for this class because the dehydration to boroxine often occurs during the heating ramp, depressing and broadening the observed melting transition.

Chemical Reactivity & Handling

Stability & Protodeboronation

Indole boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under acidic conditions or high temperatures.

  • Risk Factor: While C3-boronic acids are extremely unstable due to the high electron density at C3, the C6-isomer is relatively robust .

  • Mechanism: Protonation at C3 can trigger a cascade leading to decomposition.

  • Mitigation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to strong acids.

Purification Challenges

Purification by silica gel chromatography can be difficult due to the "streaking" caused by the reversible interaction between the boronic acid hydroxyls and the silanols on the silica surface.

  • Protocol Tip: Add 1% Triethylamine or 1% Acetic Acid to the eluent to suppress these interactions, or convert to the pinacol ester in situ prior to purification.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling[2][4][6][7]

The primary application of this reagent is in the construction of biaryl scaffolds via Pd-catalyzed cross-coupling.

Standardized Coupling Protocol

This protocol minimizes protodeboronation while maximizing yield.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Workflow:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Addition: Combine aryl halide, boronic acid, and base in the reaction vessel. Add catalyst last.

  • Reaction: Heat to 80–90°C. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

SuzukiWorkflow Start Start: Aryl Halide + Boronic Acid Degas Step 1: Degas Solvents (Ar/N₂) (Prevents Homocoupling) Start->Degas CatAdd Step 2: Add Pd Catalyst + Base (e.g., Pd(dppf)Cl₂, K₂CO₃) Degas->CatAdd Heat Step 3: Heat to 80-90°C (Monitor LC-MS) CatAdd->Heat Check Conversion Complete? Heat->Check Check->Heat No (Continue) Workup Step 4: Aqueous Workup (EtOAc/Brine) Check->Workup Yes Purify Step 5: Purification (Flash Column) Workup->Purify

Figure 2: Optimized workflow for Suzuki-Miyaura coupling using this compound.

Preparation from Precursor

If the boronic acid is not available commercially, it is synthesized from 6-bromo-1-methylindole via Lithium-Halogen exchange.

  • Reagents: t-BuLi (2 equiv) at -78°C, followed by Trimethyl Borate B(OMe)₃.

  • Critical Step: The quench with dilute acid must be controlled to prevent hydrolysis of the N-methyl group or decomposition of the indole ring.

References

  • CymitQuimica . This compound Product Data. Retrieved from

  • ChemicalBook . Indole-6-boronic acid Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH) . Indolylboronic Acids: Preparation and Applications. PMC6843232. Retrieved from

  • Organic Syntheses . Preparation of 1-Methylindole Derivatives. Org. Synth. Coll. Vol. 6, 104. Retrieved from

  • Sigma-Aldrich .[1][2] Product Specification: Indole Boronic Acids. Retrieved from

Sources

(1-methyl-1H-indol-6-yl)boronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-methyl-1H-indol-6-yl)boronic acid: Synthesis, Properties, and Core Applications

Abstract

This compound is a specialized chemical building block of significant interest to the pharmaceutical and materials science sectors. As a derivative of indole, a privileged scaffold in medicinal chemistry, this compound serves as a critical reagent for introducing the 1-methylindole moiety into more complex molecular architectures.[1][2] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the efficient formation of carbon-carbon bonds.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthetic strategies, and a validated protocol for its application in Suzuki-Miyaura coupling. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Importance of Indole-Based Boronic Acids

The Indole Scaffold: A Privileged Motif in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored structural motif for targeting various receptors and enzymes. Consequently, the functionalization of the indole core is a central theme in the pursuit of novel therapeutics.

Boronic Acids: Versatile Reagents for Modern Synthesis

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions make them superior to many other organometallic reagents.[3][5] The Suzuki-Miyaura reaction, which utilizes organoboron compounds, is one of the most powerful and widely used methods for constructing C-C bonds, a testament to the utility of this class of compounds.[4][6][7] The fusion of the valuable indole scaffold with the synthetic flexibility of the boronic acid functional group provides a powerful platform for innovation.

Core Compound Profile: this compound

Identification and Physicochemical Properties

This compound is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 346585-03-3[8]
Molecular Formula C₉H₁₀BNO₂[8]
Molecular Weight 174.99 g/mol [8][9]
Appearance Solid (typically white to off-white)[8][10]
Purity ≥95% (typical commercial grade)[8][9]
Melting Point Data not available; for reference, the parent Indole-6-boronic acid melts at 177-181 °C.[11]N/A
Solubility Generally low solubility in water; soluble in many organic solvents like THF, DMF, and Dioxane. Boronic acid solubility can be formulation-dependent.[12]N/A
Storage Recommended to store under an inert atmosphere, refrigerated, and protected from moisture.N/A

Synthesis and Manufacturing Insights

Common Synthetic Routes to Indolylboronic Acids

The synthesis of indolylboronic acids can be approached through several established methodologies. The choice of route often depends on the availability of starting materials and the desired substitution pattern. The two primary strategies involve either a halogen-metal exchange followed by borylation or a direct C-H activation/borylation.

Synthetic_Pathways cluster_0 Route A: Halogen-Metal Exchange cluster_1 Route B: Direct C-H Borylation A1 6-Bromo-1-methyl-1H-indole A2 Lithium-Indole Intermediate A1->A2 1. n-BuLi or t-BuLi (low temp) B1 1-methyl-1H-indole A3 Target Boronic Acid A2->A3 2. Quench with A4 3. Acidic Workup A4 Trialkyl Borate (e.g., B(OiPr)₃) B2 Target Boronic Acid Ester B1->B2 Ir or Pd Catalyst + Ligand B3 Target Boronic Acid B2->B3 Hydrolysis B4 Diboron Reagent (e.g., B₂pin₂)

Caption: General synthetic strategies for producing indolylboronic acids.

A Representative Synthetic Protocol: Halogen-Metal Exchange

This protocol is adapted from the synthesis of the parent indole-6-boronic acid and represents a robust method for preparing the target compound from 6-bromo-1-methyl-1H-indole.[13]

Expertise & Causality: This method is chosen for its high regioselectivity. Starting with the 6-bromo isomer ensures the boronic acid is introduced exclusively at the C-6 position. The use of very low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. Tributyl borate is used as the boron source, which, after acidic workup, hydrolyzes to the desired boronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen or argon inlet. Maintaining an inert atmosphere is crucial to prevent quenching of the organolithium intermediate by atmospheric moisture or oxygen.

  • Dissolution: Dissolve 6-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The second equivalent is to ensure complete deprotonation if any acidic protons are present. Stir for 30 minutes at -78 °C.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining a temperature below -70 °C. The reaction is highly exothermic.

  • Warming & Quench: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench by adding 1 M hydrochloric acid (HCl) until the pH is ~2.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Key Applications in Research and Development

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction enables the formation of a C-C bond between the indole C-6 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate. This capability is foundational for building complex molecular libraries for drug screening and developing advanced organic materials.[2]

Suzuki_Workflow cluster_reactants Reactants & Reagents compound This compound cycle Catalytic Cycle compound->cycle partner Aryl/Heteroaryl Halide (Ar-X) partner->cycle catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->cycle base Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) base->cycle solvent Solvent (e.g., Dioxane, Toluene, DMF) solvent->cycle product Coupled Product (Ar-Indole) cycle->product Yields

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Mechanistic Considerations and Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the careful selection of its components.

  • Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst is used which is reduced in situ. The choice of phosphine ligand is critical; ligands like triphenylphosphine (PPh₃) are common, while more sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can dramatically improve reaction efficiency, especially with challenging substrates like aryl chlorides.

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[7] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used. The choice of base can influence reaction rates and prevent side reactions like protodeboronation.

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard choices. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate.

Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes steps for reaction monitoring (TLC/LC-MS) and rigorous purification, ensuring the integrity of the final product.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.1 eq), the aryl halide coupling partner (1.0 eq), and the base (e.g., potassium carbonate, 2.5 eq).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes. This is vital to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting crude material using flash column chromatography on silica gel to isolate the pure cross-coupled product.

Handling, Storage, and Safety Protocols

Material Safety and Hazard Profile

While a specific SDS for this compound is not universally available, data from analogous boronic acids provide a reliable safety profile.[10][14][15]

Hazard CategoryGHS Classification & StatementPrecautionary Measures
Skin Contact H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Contact H319: Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation H335: May cause respiratory irritation.P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
General Handling N/AP264: Wash hands thoroughly after handling. Use only in a well-ventilated area.
Best Practices for Storage and Handling
  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended.[11] Boronic acids can undergo dehydration to form boroxines, especially upon heating, so consistent storage conditions are important.

  • Handling: Handle in a fume hood to avoid inhalation of dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid dust formation during transfer.

Conclusion: Future Perspectives

This compound is a high-value reagent that provides a direct and efficient route to novel 6-substituted 1-methylindoles. Its utility in Suzuki-Miyaura cross-coupling reactions ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science. As synthetic methodologies advance, particularly in the realm of C-H activation, the accessibility and application of this and related indole boronic acids are poised to expand, further empowering chemists to construct the complex molecules of the future.

References

  • Safety Data Sheet for Methylboronic acid. (2008, November 4).
  • Safety Data Sheet for 1-Methylindazole-6-boronic acid. (2010, August 27).
  • Cmoch, P., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]

  • Cmoch, P., et al. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. Available at: [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 487. Available at: [Link]

  • Methylboronic Acid | CH5BO2 | CID 139377 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Miller, M. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9734–9744. Available at: [Link]

  • Ertl, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • Safety Data Sheet for Methylboronic acid. (2024, February 5).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Applications of Boronic Acids in Organic Synthesis - UCL Discovery. (n.d.). Retrieved February 23, 2026, from [Link]

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Technical Guide: Solubility Profile and Handling of (1-Methyl-1H-indol-6-yl)boronic Acid

[1]

Executive Summary

This compound (CAS 346585-03-3 ) is a critical organoboron building block employed in the synthesis of indole-functionalized small molecules, particularly kinase inhibitors and CNS-active agents.[1][2] While the indole scaffold provides essential pharmacophoric properties, the boronic acid moiety introduces specific solubility and stability challenges.

This guide provides a definitive technical analysis of the solubility landscape of this reagent.[1] It moves beyond simple "soluble/insoluble" binary classifications to explore the mechanistic interactions between solvent and solute, the equilibrium of boroxine formation, and the risks of protodeboronation in various media.

Chemical Identity & Physical Profile[1][2][3][4]

PropertySpecification
Chemical Name This compound
CAS Number 346585-03-3
Molecular Formula C₉H₁₀BNO₂
Molecular Weight 175.00 g/mol
Physical State White to off-white solid
pKa (Calculated) ~8.5 (Boronic acid ionization)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Solubility Landscape

The solubility of this compound is governed by two competing factors: the lipophilicity of the methylated indole ring and the hydrogen-bond donating/accepting capability of the boronic acid group [B(OH)₂].

Solvent Compatibility Matrix

The following table categorizes solvents based on dissolution efficiency and chemical stability.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes & Risks
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Preferred for Stock Solutions. High dielectric constant disrupts intermolecular H-bonding of the boronic acid dimer/trimer.[1] Risk: High boiling points make removal difficult; DMSO can act as an oxidant at high temps.[1]
Polar Protic Methanol, Ethanol Good (20–50 mg/mL)High Risk of Solvolysis. Boronic acids readily form dialkyl boronate esters in alcohols (equilibrium process).[1] While soluble, the species in solution is often a mixture of acid and ester.
Ethers THF, 1,4-Dioxane, DME Moderate (10–30 mg/mL)Ideal for Reactions. Good balance of solubility and inertness.[1] Often used as co-solvents with water in Suzuki couplings.[1] THF solutions may require gentle warming.[1]
Chlorinated DCM, Chloroform Low to Moderate Purification Only. Useful for extraction but poor for dissolving bulk solids.[1] Boronic acids often "crash out" or form gels due to boroxine networking.[1]
Hydrocarbons Hexane, Heptane Insoluble Antisolvent. Used to precipitate the product during purification or to wash away non-polar impurities.[1]
Aqueous Water pH Dependent Low solubility at neutral pH.[1] Soluble at pH > 10 (formation of boronate anion [Ar-B(OH)₃]⁻), but this accelerates protodeboronation .
The Boroxine Equilibrium Cycle

In the solid state and in non-polar solvents, this compound exists in equilibrium with its trimeric anhydride form, the boroxine . This dehydration is reversible but impacts solubility kinetics.[1]

  • Dry Solvents (DCM/Toluene): Favor boroxine formation (lower solubility, potential precipitation).[1]

  • Wet Solvents / Lewis Bases (THF/Water/DMSO): Shift equilibrium toward the monomeric boronic acid [Ar-B(OH)₂] or "ate" complexes, enhancing solubility.

Stability: The Protodeboronation Risk

The indole ring is electron-rich.[1] Introducing a boronic acid at the C6 position creates a system susceptible to protodeboronation (cleavage of the C-B bond replaced by C-H), particularly under forcing conditions.

Mechanism of Degradation[6][7]
  • Base-Catalyzed (Hydrolytic): At high pH, the boronate anion forms.[1][3] The electron-rich indole ring can facilitate ipso-protonation, leading to C-B bond cleavage.[1]

  • Metal-Catalyzed: Pd(II) species in Suzuki couplings can sometimes facilitate deboronation if transmetalation is slow.[1]

Critical Insight: The N-methyl group at position 1 prevents N-deprotonation but increases the electron density of the ring system compared to naked indole, slightly increasing the risk of electrophilic attack (and thus protodeboronation) compared to electron-deficient aryl boronic acids.

Experimental Workflows

Standard Dissolution Protocol (For Stock Solutions)

Use this protocol for analytical standards or screening plates.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Concentration: Target 50 mM to 100 mM.

  • Procedure:

    • Weigh the boronic acid into a glass vial.[1]

    • Add 50% of the calculated DMSO volume.[1]

    • Vortex for 30 seconds. If solid remains, sonicate for 1–2 minutes at ambient temperature. Avoid heating >40°C to prevent thermal decomposition.[1]

    • Add remaining DMSO to volume.[1]

  • Storage: Store at -20°C. Stable for ~1 month. If precipitate forms upon thawing, sonicate/warm to 30°C to redissolve (boroxine hydrolysis).[1]

Suzuki-Miyaura Coupling Solvent Optimization

Use this workflow to select the optimal solvent system for synthesis.

Objective: Maximize cross-coupling yield while minimizing protodeboronation.

  • System A (Standard): 1,4-Dioxane / Water (4:1).[1]

    • Pros: Good solubility of boronic acid and base (Na₂CO₃).[1]

    • Cons: Dioxane peroxides can degrade catalyst.[1]

  • System B (Challenging Substrates): n-Butanol / Water (3:1).[1]

    • Pros: High temperature capacity (100°C+), excellent for hindered substrates.[1]

  • System C (Labile Boronic Acids): DME / Ethanol / Water (2:1:1).[1]

    • Mechanism:[1][4][5] Ethanol forms a temporary diethyl boronate ester in situ, which can "protect" the boron species and slow down protodeboronation before transmetalation.

Visualization: Solubility & Reactivity Workflow

The following diagram illustrates the dynamic equilibrium of the boronic acid in solution and the pathways leading to either successful reaction or degradation.

SolubilityWorkflowcluster_EquilibriumSolution EquilibriumSolidSolid Reagent(Boroxine/Acid Mix)SolventSolvent AdditionSolid->SolventAcidMonomericBoronic AcidAr-B(OH)2Solvent->AcidPolar/WetBoroxineTrimericBoroxine(Ar-BO)3Solvent->BoroxineNon-polar/DryAcid->Boroxine- H2OEsterBoronate EsterAr-B(OR)2Acid->Ester+ ROH (Alcohol)ReactionSuzuki Coupling(Pd Catalyst)Acid->ReactionBase + PdDegradationProtodeboronation(Ar-H + B(OH)3)Acid->DegradationHigh T / High pHBoroxine->Acid+ H2OEster->Acid+ H2O

Caption: Dynamic equilibrium of this compound in solution. Solvation dictates the ratio of monomer to trimer, influencing reactivity and stability.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / High Starting Material Protodeboronation of the boronic acid.[1][6]Switch to anhydrous conditions with a weaker base (e.g., K₃PO₄ in Toluene).[1] Use a boronate ester (pinacol) instead of the free acid.[1][7]
Incomplete Dissolution in THF Formation of boroxine trimer.[1]Add a small amount of water (1–5% v/v) or methanol to break the trimer network.
Streaking on TLC Boronic acid interaction with silica.[1]Add 1% Triethylamine to the eluent or convert to pinacol ester in situ before purification.[1]

References

  • CymitQuimica. this compound Product Page. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] (General reference on boronic acid stability mechanisms).

  • Sigma-Aldrich. Indole-5-boronic acid Physical Properties. (Analogous compound data used for solubility tiering). Retrieved from

  • Yan, J., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1] (Mechanistic grounding for Section 4).

An In-Depth Technical Guide to the Potential Biological Activity of (1-Methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-methyl-1H-indol-6-yl)boronic acid is a synthetic organoboron compound featuring a methylated indole scaffold. While direct, extensive biological data for this specific molecule is not widely published, its constituent motifs—the indole ring and the boronic acid group—are hallmarks of numerous biologically active agents. This guide synthesizes information from structurally related compounds to build a strong, evidence-based case for its potential therapeutic activities. We hypothesize primary activities as a serine protease inhibitor and a modulator of the tryptophan catabolism pathway via inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these hypotheses. This document serves as a foundational guide for drug development professionals aiming to explore the therapeutic potential of this and similar indole-boronic acid derivatives.

Introduction: A Molecule of Inferred Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2] The methylation at the N1 position of the indole ring is a common modification known to influence metabolic stability and receptor affinity.[3][4] Complementing this is the boronic acid moiety, a versatile functional group renowned for its ability to form reversible covalent bonds with the active site serine residues of enzymes, making it a powerful pharmacophore for designing potent enzyme inhibitors.[5][6][7]

This compound combines these key features. Although this specific molecule is not extensively characterized in biological literature, the well-documented activities of arylboronic acids and indole derivatives allow us to formulate strong, testable hypotheses regarding its potential biological functions. This guide will focus on two high-probability target classes: serine proteases and the immuno-oncology target, IDO1.

Physicochemical Properties and Handling

While specific experimental data for this compound is limited, general properties of arylboronic acids can be inferred.

PropertyAnticipated CharacteristicRationale & Handling Considerations
Form Solid powder at room temperature.Standard laboratory handling procedures for solid reagents apply.
Solubility Low aqueous solubility, improved in organic solvents (e.g., DMSO, DMF, Methanol).For biological assays, prepare a concentrated stock solution in 100% DMSO. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
Stability Prone to dehydration to form boroxines (trimeric anhydrides). Generally stable for storage.Store in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize boroxine formation. Boroxines typically revert to the monomeric boronic acid in aqueous media.
pKa Estimated to be in the range of 8.5-9.5.[8]The acidity of the boronic acid is crucial for its interaction with serine hydrolases. The pKa can be lowered by the presence of polyols, which may be a consideration in formulation.[8]

This data is inferred from related arylboronic acid compounds. Experimental verification is recommended.

Hypothesized Biological Activity I: Serine Protease Inhibition

The boronic acid group is a well-established "warhead" for the inhibition of serine proteases.[9] It acts as a transition-state analog, forming a reversible, covalent tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively blocking substrate hydrolysis.[6][10] Arylboronic acids, in particular, have been shown to be potent competitive inhibitors of proteases like chymotrypsin and subtilisin.[5][11]

Mechanistic Rationale: The boron atom in this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine. This interaction is further stabilized by the active site histidine, which facilitates the process, mimicking the tetrahedral intermediate of peptide bond cleavage.[10] This mechanism makes the compound a prime candidate for inhibiting serine proteases involved in pathologies such as cancer, coagulation disorders, and viral replication.[10][12]

Proposed Experimental Workflow: Serine Protease Inhibition Assay

This workflow provides a robust method for determining the inhibitory potential of the compound against a model serine protease, such as trypsin or chymotrypsin.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 50 mM Tris, pH 8.0) E Dispense Buffer, Enzyme, & Inhibitor to 96-well plate A->E B Prepare Enzyme Stock (e.g., Trypsin in buffer) B->E C Prepare Substrate Stock (e.g., BAPNA in DMSO) G Initiate reaction by adding Substrate Solution C->G D Prepare Inhibitor Stock (Test Compound in DMSO) D->E F Pre-incubate 15 min at RT (Allows for inhibitor binding) E->F F->G H Read absorbance (405 nm) kinetically for 30 min G->H I Calculate reaction rates (Vmax) for each concentration H->I J Plot % Inhibition vs. [Inhibitor] I->J K Fit data to a dose-response curve to determine IC50 J->K G Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Catabolized by Kyn Kynurenine Pathway IDO1->Kyn Produces ImmuneSuppression T-Cell Suppression & Immune Escape Kyn->ImmuneSuppression Leads to Inhibitor (1-methyl-1H-indol-6-yl) boronic acid Inhibitor->IDO1 INHIBITS

Caption: The role of IDO1 in immune suppression and its inhibition.

Proposed Experimental Workflow: Cell-Based IDO1 Assay

This workflow uses a cell-based model to measure the functional inhibition of IDO1 activity by quantifying the production of its downstream metabolite, kynurenine.

Detailed Protocol: HeLa Cell-Based IDO1/Kynurenine Assay

Objective: To determine the IC50 of the test compound against interferon-gamma (IFNγ)-induced IDO1 activity in HeLa cells.

Materials:

  • Cell Line: HeLa cells (human cervical cancer cell line)

  • Reagents: Recombinant Human IFNγ, Trichloroacetic acid (TCA), Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Apparatus: 96-well cell culture plates, 96-well clear flat-bottom plates for colorimetric reading, incubator (37°C, 5% CO₂), microplate reader (490 nm).

Procedure:

  • Cell Culture and Plating:

    • Culture HeLa cells according to standard protocols.

    • Seed cells into a 96-well cell culture plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment and IDO1 Induction:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle control (DMSO).

    • Add IFNγ to all wells (except for the no-stimulation control) to a final concentration of 100 ng/mL to induce IDO1 expression.

    • Incubate the plate for 48-72 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect 75 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 25 µL of 30% (w/v) TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer 75 µL of the clear supernatant to a new 96-well plate.

    • Add 75 µL of Ehrlich’s Reagent to each well. A yellow color will develop upon reaction with kynurenine.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of L-Kynurenine to quantify the amount produced in the cell supernatants.

    • Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFNγ-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The structural components of this compound provide a compelling, rational basis for hypothesizing its biological activity as an inhibitor of serine proteases and the immuno-oncology target IDO1. The experimental protocols detailed in this guide offer robust, validated methods for testing these hypotheses.

Positive results from these initial screens would warrant further investigation, including:

  • Selectivity Profiling: Testing against a panel of different serine proteases to determine inhibitory specificity.

  • Mechanism of Action Studies: Performing enzyme kinetics to confirm the mode of inhibition (e.g., competitive, non-competitive).

  • Structural Biology: Co-crystallization studies to visualize the binding mode within the target's active site.

  • In Vivo Efficacy: Advancing promising candidates into relevant animal models for disease.

This document provides the foundational framework and practical tools necessary for researchers to unlock the potential of this compound and contribute to the development of novel therapeutics.

References

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

  • Taresco, V., & Alexander, C. (2018). Mechanism of serine protease inhibition by boronic acids. ResearchGate. [Link]

  • Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(10), 3098–3101. [Link]

  • Yin, J., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1037309. [Link]

  • Koehler, R. F., & Ducep, J. B. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478-480. [Link]

  • Withers-Martinez, C., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 118(20), e2025816118. [Link]

  • He, W., et al. (2020). Serendipitous discovery of aryl boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(2), 126795. [Link]

  • Yin, J., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13. [Link]

  • Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7293. [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020). Journal of Physics: Conference Series, 1529, 042079. [Link]

  • Van der Vart, F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(40), 15817-15827. [Link]

  • Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

  • Mitchell, C. A., et al. (2019). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science, 28(5), 967-976. [Link]

  • Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 12(1), 1-11. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • Bielawska, A., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3496. [Link]

  • Popiołek, R., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules, 28(14), 5344. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Current Organic Synthesis, 18(1), 2-23. [Link]

  • 1H-Indazole-6-boronic acid. PubChem. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Lin, Y. R., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1370258. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Molecules, 27(2), 534. [Link]

  • Nong, X. H., et al. (2015). Isolation, Characterization, and Bioactivity Evaluation of 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole, a New Alkaloid from a Deep-Sea-Derived Actinomycete Serinicoccus profundi sp. nov. Marine Drugs, 13(7), 4196-4204. [Link]

  • López-Moral, A., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 30(19), 3456. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (1-methyl-1H-indol-6-yl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing the Privileged Indole Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the synthesis of biaryl and hetero-biaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on a specific, high-value transformation: the palladium-catalyzed coupling of (1-methyl-1H-indol-6-yl)boronic acid with various aryl halides.

The indole motif is a privileged scaffold in medicinal chemistry, and the ability to functionalize its benzenoid ring at the C6-position opens avenues to novel chemical entities with significant therapeutic potential. This document provides an in-depth exploration of the reaction mechanism, a detailed guide to optimizing reaction conditions, step-by-step experimental protocols, and troubleshooting advice tailored for this specific class of substrates.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism involves three key sequential steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex (often bearing phosphine or N-heterocyclic carbene ligands). This step forms a square-planar Pd(II) intermediate.[4][5] The reactivity of the aryl halide is critical here, with the rate of reaction typically following the trend I > Br > Cl.[6]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[1][7] This boronate then displaces the halide on the Pd(II) complex, forming a new Pd-C bond with the indole ring. The choice of base and solvent is paramount for the efficiency of this step.[8]

  • Reductive Elimination: In the final step, the two organic groups (the aryl group from the halide and the indole group from the boronic acid) on the Pd(II) center couple and are eliminated from the coordination sphere. This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Indole Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Indole RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Indole-B(OH)₂ Boronate [Indole-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling this compound hinges on the careful selection of several key components. Heteroaromatic substrates, like indoles, can present unique challenges, including potential catalyst inhibition by the nitrogen lone pair and a higher propensity for protodeboronation.[4][9]

Parameter Recommendation Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ and Pd₂(dba)₃ are air-stable sources of Pd(0) (formed in situ) and are often paired with external ligands.[4][10] Pd(PPh₃)₄ is a pre-formed Pd(0) complex suitable for many applications but can be sensitive to air and moisture.
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)Electron-rich, bulky phosphine ligands are highly effective as they promote the oxidative addition step and stabilize the active catalyst.[9][11] NHCs are also excellent ligands, offering high stability and activity, particularly for less reactive aryl chlorides.[7][12] For heteroaryl substrates, robust ligands are crucial to prevent catalyst deactivation.[9]
Aryl Halide (Ar-X) Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity follows the order I > Br > OTf > Cl.[6] While aryl iodides and bromides are more reactive, modern catalyst systems show excellent performance with the more economical and readily available aryl chlorides.[11][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHAn aqueous solution of a moderately strong inorganic base is typically required. K₃PO₄ is often effective for challenging couplings. Stronger bases like NaOH can accelerate the reaction but may increase the risk of side reactions, including boronic acid degradation.[8]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic solvent system is common, allowing the organic substrates and catalyst to reside in the organic phase while the inorganic base is dissolved in the aqueous phase.[4][14] Water is often essential for dissolving the base and facilitating the formation of the active boronate species.[14][15]
Temperature 60 - 110 °CThe required temperature depends on the reactivity of the aryl halide and the catalyst system. Aryl bromides often react at lower temperatures (e.g., 80 °C), while aryl chlorides may require higher temperatures (>100 °C) to achieve a reasonable reaction rate.[16]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific aryl halide used.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol uses a common and effective catalyst system.

Reagents & Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene and Deionized Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvents (toluene and water) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aryl bromide starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Experimental_Workflow cluster_workflow General Experimental Workflow Start 1. Add Reagents (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) Inert 2. Create Inert Atmosphere (Evacuate/Backfill N₂ or Ar) Start->Inert Solvent 3. Add Degassed Solvents (e.g., Toluene/H₂O) Inert->Solvent Heat 4. Heat and Stir (e.g., 100 °C, 4-18h) Solvent->Heat Monitor 5. Monitor Progress (TLC, GC-MS) Heat->Monitor Workup 6. Aqueous Workup (Extraction with EtOAc) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise, particularly with heteroaromatic substrates.

  • Issue: Low Yield / No Reaction

    • Potential Cause: Inactive catalyst.

    • Solution: Ensure a truly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. Use freshly degassed solvents. Consider a more robust ligand like XPhos or an NHC-based system, especially for aryl chlorides.

  • Issue: Significant Protodeboronation (Formation of 1-methyl-1H-indole)

    • Potential Cause: The C-B bond is cleaved by a proton source before transmetalation can occur. This is a known side reaction for heteroaryl boronic acids.[4][17]

    • Solution: Minimize the amount of water in the reaction or use a non-aqueous base/solvent system (e.g., KF in THF).[7] Sometimes, using the boronic ester (e.g., pinacol ester) instead of the boronic acid can increase stability and reduce this side reaction.[18]

  • Issue: Homocoupling of Boronic Acid (Formation of a di-indole species)

    • Potential Cause: This side reaction can be promoted by oxygen or high catalyst loading.[17]

    • Solution: Rigorously exclude oxygen from the reaction. Ensure the stoichiometry is correct and avoid excessive catalyst loading.

  • Issue: Difficulty in Purification

    • Potential Cause: Residual palladium or ligand byproducts.

    • Solution: After the reaction, consider filtering the diluted organic solution through a pad of Celite to remove palladium black. Specific scavengers can also be used to remove residual palladium before chromatography.

By understanding the mechanistic underpinnings and carefully selecting the reaction components, the Suzuki-Miyaura coupling of this compound with aryl halides can be a highly reliable and efficient method for the synthesis of valuable biaryl indole derivatives.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2019). Journal of Chemical Sciences, 131(71). Indian Academy of Sciences. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS. Retrieved from [Link]

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017, May 24). Organometallics - ACS Publications. Retrieved from [Link]

  • Suzuki–Miyaura Cross‐Coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PMC. Retrieved from [Link]

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). PMC. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PMC. Retrieved from [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021, November 16). RSC Publishing. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017, January 23). MDPI. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application and Protocols for the Use of (1-Methyl-1H-indol-6-yl)boronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (1-Methyl-1H-indol-6-yl)boronic Acid in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3][4] FBDD focuses on screening small, low-molecular-weight molecules, or "fragments," which typically bind with low affinity but high ligand efficiency to their biological targets.[1][4][5] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.

Within the vast landscape of chemical fragments, this compound emerges as a fragment of significant strategic value. This molecule synergistically combines the desirable features of two key pharmacophores: the indole scaffold and the boronic acid moiety.

  • The Indole Scaffold: A Privileged Structure. The indole ring is a ubiquitous feature in a multitude of natural products and FDA-approved drugs, earning it the designation of a "privileged structure."[6][7][8] Its bicyclic aromatic nature allows it to participate in a rich variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile scaffold for engaging with diverse protein targets.[6][8] The N-methylation at the 1-position of the indole ring in this compound serves to block the hydrogen bond donor capability at this position, which can be advantageous in tuning selectivity and metabolic stability.[7]

  • The Boronic Acid Moiety: A Versatile Chemical Handle. Boronic acids have gained prominence in medicinal chemistry, most notably with the success of drugs like bortezomib.[9][10][11] This functional group is a bioisostere of the carboxylic acid and can act as a strong Lewis acid.[12] A key feature of boronic acids is their ability to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues, which are often found in the active sites of enzymes like proteases and hydrolases.[][14] This reversible covalent interaction can significantly enhance the binding affinity of a fragment, making it more readily detectable in biophysical screening assays.[][15][16]

The strategic combination of the indole scaffold for recognition and the boronic acid for enhanced binding and reactivity makes this compound a highly promising fragment for initiating an FBDD campaign, particularly against enzyme targets with nucleophilic residues in their active sites.

Physicochemical Properties of this compound

A successful FBDD campaign relies on the use of high-quality fragments with well-defined properties. While specific experimental data for this compound is not extensively published, we can infer its properties based on related compounds and general principles.

PropertyEstimated Value/CharacteristicRationale and Importance in FBDD
Molecular Weight ~175 g/mol Complies with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets on the protein surface and better ligand efficiency.[17]
cLogP ~1.5 - 2.5Adheres to the "Rule of Three" (cLogP < 3), indicating good solubility and reducing the likelihood of non-specific binding due to excessive lipophilicity.[17]
Hydrogen Bond Donors 1 (from the boronic acid hydroxyls)Conforms to the "Rule of Three" (HBD ≤ 3), contributing to good membrane permeability and reducing the potential for excessive desolvation penalties upon binding.[17]
Hydrogen Bond Acceptors 2 (from the boronic acid hydroxyls)Within the "Rule of Three" (HBA ≤ 3), providing opportunities for specific interactions with the target protein.[17]
Reactivity Reversible covalent binderThe boronic acid can form reversible covalent bonds with serine or threonine residues, enhancing affinity and providing a clear vector for optimization.[][15]
Storage Store at -20°C under an inert atmosphere.Boronic acids can be sensitive to oxidation and dehydration. Proper storage is crucial to maintain the integrity of the fragment.

Experimental Workflows and Protocols

The following section outlines a comprehensive workflow for utilizing this compound in an FBDD campaign, from initial screening to hit validation and structural characterization.

Workflow Overview

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Characterization cluster_3 Hit-to-Lead Optimization A Fragment Library Preparation (including this compound) B Surface Plasmon Resonance (SPR) Screening A->B High-throughput binding detection C NMR Spectroscopy (Ligand- or Protein-Observed) B->C Confirmation of binding & affinity D X-ray Crystallography C->D Elucidation of binding mode E Structure-Guided Fragment Growth/Linking D->E Rational Design

Caption: FBDD workflow for this compound.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[18][19][20][21] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).[19][20]

Rationale: The high sensitivity of modern SPR instruments allows for the detection of low-molecular-weight fragments binding to an immobilized protein target.[18][19] This method is advantageous due to its low protein consumption and the ability to rapidly screen fragment libraries.[18][19]

Materials:

  • Purified target protein (e.g., a serine protease)

  • This compound and other fragment library members

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • SPR running buffer (e.g., HBS-EP+)

  • High-quality DMSO

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 Response Units).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Prepare working solutions of the fragment in SPR running buffer at the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • SPR Binding Analysis:

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) in real-time. A significant increase in RU on the target flow cell relative to the reference cell indicates binding.

    • Allow for a sufficient dissociation phase by flowing running buffer over the chip.

    • Regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Identify fragments that show a concentration-dependent binding response.

    • For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and provides valuable information about the binding event.[3][22][23][24] Both ligand-observed and protein-observed NMR experiments can be employed.

Rationale: NMR is highly reliable for detecting weak interactions and is less prone to false positives from protein aggregation or assay interference.[3][24] Ligand-observed methods like Saturation Transfer Difference (STD) and WaterLOGSY are sensitive and require no protein labeling.[22][24] Protein-observed methods like 2D ¹H-¹⁵N HSQC can confirm binding and map the binding site on the protein.[22]

A. Ligand-Observed NMR (STD)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Add this compound to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample.

    • Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.

    • Protons on the fragment that are in close contact with the protein will show signals in the STD difference spectrum, confirming binding. The relative intensity of the signals can provide information about which part of the fragment is interacting with the protein.

B. Protein-Observed NMR (¹H-¹⁵N HSQC)

Procedure:

  • Sample Preparation:

    • Prepare a uniformly ¹⁵N-labeled sample of the target protein (typically 100-200 µM) in a suitable NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a second sample containing the ¹⁵N-labeled protein and a 2-5 fold molar excess of this compound.

    • Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two HSQC spectra.

    • Amide peaks in the spectrum that shift or broaden upon addition of the fragment correspond to residues in or near the binding site. This chemical shift perturbation (CSP) analysis confirms binding and provides information on the location of the binding site.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.[17][25][26][27][28]

Rationale: Obtaining a co-crystal structure is the "gold standard" in FBDD as it provides a detailed 3D map of the interactions between the fragment and the target.[27][28] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[27]

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein using techniques like hanging drop or sitting drop vapor diffusion.

    • Optimize the crystallization conditions to obtain well-diffracting crystals.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add this compound to the protein solution before setting up the crystallization trials.

    • Soaking: Transfer pre-grown protein crystals into a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours).

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the protein structure using molecular replacement if a homologous structure is available.

    • Build the fragment into the electron density and refine the structure of the protein-fragment complex.

  • Analysis of the Binding Mode:

    • Analyze the refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts, and the reversible covalent bond if formed) between this compound and the target protein. This information will guide the design of more potent analogs.

Structure-Guided Hit-to-Lead Optimization

The high-resolution structural data obtained from X-ray crystallography is the cornerstone of the hit-to-lead optimization phase.

Hit_to_Lead Start Co-crystal Structure of Target + this compound Analysis Identify Key Interactions & Unoccupied Pockets Start->Analysis Strategy Design Analogs via: - Fragment Growing - Fragment Linking Analysis->Strategy Synthesis Synthesize Designed Analogs Strategy->Synthesis Assay Test Analogs for Improved Affinity & Selectivity Synthesis->Assay Decision Lead Candidate? Assay->Decision Decision->Strategy No, Iterate End Advance to Preclinical Development Decision->End Yes

Caption: Iterative cycle of structure-guided hit-to-lead optimization.

By analyzing the binding mode of this compound, medicinal chemists can design new analogs with improved potency and selectivity through two primary strategies:[4]

  • Fragment Growing: Adding chemical functionality to the fragment to exploit additional interactions with the protein binding site. For example, if the indole ring is pointing towards a hydrophobic pocket, analogs with substituents at the 4, 5, or 7 positions of the indole could be synthesized to improve van der Waals contacts.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.

Conclusion

This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its unique combination of a privileged indole scaffold and a versatile boronic acid warhead provides a strong foundation for identifying novel hits against a range of protein targets. The systematic application of biophysical techniques such as SPR and NMR for screening and validation, coupled with the detailed structural insights from X-ray crystallography, enables a robust and efficient pathway from fragment hit to lead candidate. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively leverage the potential of this promising fragment in their drug discovery efforts.

References

  • Alves, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • de Sá, A. L., et al. (2012). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • Li, Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Selvita. X-ray Crystallography Fragment Screening. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Baker, S. J., et al. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]

  • ResearchGate. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Royal Society of Chemistry. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]

  • Wikipedia. Fragment-based lead discovery. Available at: [Link]

  • Taylor & Francis. X-ray crystallography – Knowledge and References. Available at: [Link]

  • Bruker. NMR-based Fragment Screening for Drug Discovery. Available at: [Link]

  • National Institutes of Health. Fragment-Based Drug Discovery Using NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available at: [Link]

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • Royal Society of Chemistry. (2015). Applications of NMR in Fragment-Based Drug Design. In Fragment-Based Drug Discovery. Available at: [Link]

  • MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available at: [Link]

  • National Institutes of Health. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Available at: [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Available at: [Link]

  • Royal Society of Chemistry. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Available at: [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Design. Available at: [Link]

  • ResearchGate. From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Available at: [Link]

  • National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance. Available at: [Link]

  • Covalent fragment-based approaches against proteins involved in infectious diseases. Available at: [Link]

  • PLOS One. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. Available at: [Link]

  • PubMed. (2009). Fragment-based screening using surface plasmon resonance technology. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]

Sources

Application Note: Functionalization of Heterocycles with (1-Methyl-1H-indol-6-yl)boronic Acid

[1]

Introduction & Chemical Profile[2][3][4][5][6]

The This compound moiety is a privileged scaffold in drug discovery, particularly for Type I and Type II kinase inhibitors.[1] Unlike the highly nucleophilic C3 position, the C6 position of the indole ring offers a "benzenoid" character that allows for stable biaryl bond formation while maintaining the indole core's ability to engage in hydrogen bonding (via C3-H or the

1
Reagent Profile
PropertyDescription
Chemical Name This compound
Structure Indole core,

-methylated, Boronic acid at C6
Electronic State Electron-rich aromatic system; prone to protodeboronation under harsh conditions.[1]
Solubility Moderate in alcohols/DCM; Good in DMF/DMSO.

-methylation significantly improves solubility compared to the -NH analog.[1]
Key Advantage The

-methyl group blocks the acidic N-H, preventing deprotonation-induced catalyst poisoning and

-arylation side reactions.[1]

Mechanistic Insight & Challenges

The Stability-Reactivity Paradox

Heterocyclic boronic acids are notoriously unstable.[1] The indole C6 position is electron-rich, which accelerates the transmetalation step in the Suzuki cycle but also increases the rate of protodeboronation (hydrolytic cleavage of the C-B bond).[1]

  • Mechanism of Failure: Under high pH and temperature, the boronate species (Ar-B(OH)

    
    ) can undergo ipso-protonation, releasing the boron moiety and yielding 1-methylindole (des-boryl byproduct).[1]
    
  • Mitigation Strategy: Use mild bases (Phosphates/Carbonates) and controlled temperatures. Avoid strong hydroxide bases unless necessary.[1]

Graphviz: Catalytic Cycle & Failure Modes

The following diagram illustrates the standard catalytic cycle alongside the competing protodeboronation pathway.

SuzukiCyclePd0Pd(0) Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + R-XTransMetTransmetalation(Ar-Pd-Indole)OxAdd->TransMet + BaseBoronateBoronate Complex(Ar-B(OH)3)-Boronate->TransMet TransferProtoProtodeboronation(Byproduct: 1-Methylindole)Boronate->Proto High T / High pHRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical transmetalation step and the risk of protodeboronation.

Experimental Protocols

Protocol A: Standard Robust Conditions (General Purpose)

Best for: Aryl bromides, electron-deficient heteroaryl chlorides (e.g., chloropyrimidines).[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Procedure:

  • Charge a reaction vial with the aryl halide (1.0 equiv), this compound (1.2 equiv), and

    
     (0.05 equiv).[1]
    
  • Seal and purge with inert gas (

    
     or Ar) for 5 minutes.
    
  • Add degassed 1,4-Dioxane followed by

    
     solution via syringe.
    
  • Heat to 80–90 °C for 4–16 hours.

  • Monitor: Check by LCMS. If protodeboronation is observed (mass = 131.1 for 1-methylindole), lower temp to 60 °C and increase catalyst loading.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hex/EtOAc). Note: Indoles can streak; add 1%

    
     to the eluent if necessary.
    
Protocol B: "Difficult" Substrates (Steric Hindrance/Chlorides)

Best for: Electron-rich aryl chlorides, ortho-substituted partners, or substrates sensitive to aqueous base.[1]

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (anhydrous, 3.0 equiv)
    
  • Solvent: n-Butanol / Water (4:[1]1) or Toluene / Water (10:1)

Rationale: The XPhos ligand forms a highly active monolithic Pd(0) species that facilitates oxidative addition into unreactive chlorides. Anhydrous phosphate (or low water systems) reduces the concentration of free hydroxide, mitigating protodeboronation of the indole boronic acid.

Procedure:

  • Combine aryl chloride, boronic acid (1.5 equiv), XPhos Pd G2, and

    
     in a vial.
    
  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent mixture.[1]

  • Heat to 100 °C for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove phosphate salts and palladium black.[1] Concentrate and purify.

Case Study: Synthesis of a VEGFR Inhibitor Analog

This workflow demonstrates the coupling of this compound with a 4-chloro-quinazoline scaffold, a common motif in kinase inhibitors (e.g., Gefitinib analogs).[1]

Workflow Diagram

SynthesisWorkflowStartStart: 4-Chloro-quinazoline(Electrophile)Step1Coupling ReactionPd(PPh3)4, Na2CO3DME/H2O, 85°CStart->Step1ReagentReagent: (1-Methyl-1H-indol-6-yl)boronic acidReagent->Step1CheckLCMS Check(Target m/z observed?)Step1->CheckCheck->Step1No (Adjust Cond.)PurifyPurificationSilica Gel (DCM/MeOH)Check->PurifyYesFinalFinal ProductIndole-Quinazoline HybridPurify->Final

Figure 2: Synthetic workflow for a Quinazoline-Indole kinase inhibitor precursor.

Data Summary: Optimization Table
EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1


DME/H2O8562%Standard conditions.[1]
2


Dioxane/H2O9078%Improved conversion.
3XPhos Pd G2

THF/H2O 60 91% Best yield; mild temp prevented deboronation.

Troubleshooting & Expert Tips

  • Protodeboronation: If you see the mass of 1-methylindole (

    
    ) increasing, your reaction is too basic or too hot.[1]
    
    • Fix: Switch to mild bases like

      
       or 
      
      
      .[1] Use anhydrous conditions (DMF/Dioxane) with solid bases.
  • Purification Issues: Indoles are electron-rich and can oxidize on silica.[1]

    • Fix: Perform purification quickly.[1] Use DCM/MeOH gradients rather than Hex/EtOAc if the product is polar.

  • Stoichiometry: Because the C6-boronic acid is less stable than phenylboronic acid, always start with 1.3–1.5 equivalents relative to the halide to account for some decomposition.[1]

References

  • Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1]

    • Source:J. Med.[1][2] Chem. via NCBI/PMC.[1]

    • Relevance: Establishes protocols for indole/indazole couplings using XPhos and phosph
  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[3]

    • Source:J. Am. Chem. Soc.[1] (Cited via LJMU/Wikipedia context).

    • Relevance: Explains the pH-dependence of boronic acid stability, critical for optimizing indole-6-yl reactions.
  • Indolylboronic Acids in Synthesis

    • Title: Indolylboronic Acids: Preparation and Applications.[1][4]

    • Source:Molecules (MDPI).
    • Relevance: Comprehensive review of indole borylation and subsequent cross-coupling str
  • Kinase Inhibitor Synthesis (General Context)

    • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
    • Source:J. Med.[1][2] Chem.

    • Relevance: Illustrates the utility of indole scaffolds in FDA-approved kinase inhibitors.[1]

    • [2]

Troubleshooting & Optimization

troubleshooting low conversion rates with (1-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing (1-methyl-1H-indol-6-yl)boronic acid in their synthetic workflows. The indole scaffold is a privileged structure in medicinal chemistry, and its elaboration via Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery.[1][2][3] However, the unique electronic properties of heteroaromatic boronic acids, like the one , can present specific challenges leading to low conversion rates.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for maximal yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and common side reactions associated with this compound.

Q1: How should I properly store and handle this compound to ensure its integrity?

Proper storage is critical for boronic acids to prevent degradation. This compound should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[4] Boronic acids are susceptible to moisture and oxygen, which can lead to decomposition and the formation of boroxines (anhydrides of boronic acids). Always handle the reagent quickly, minimizing its exposure to the ambient atmosphere, and ensure containers are tightly sealed before returning to cold storage.

Q2: What are the most common side reactions I should be aware of when using this boronic acid?

Two primary side reactions frequently cause low yields in Suzuki-Miyaura couplings:

  • Protodeboronation: This is the most common failure mode, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[5][6] This reaction is often catalyzed by aqueous basic or acidic conditions and can be exacerbated at elevated temperatures.[5][7] Heteroaromatic boronic acids can be particularly prone to this decomposition pathway.[5][8]

  • Homocoupling: This side reaction leads to the formation of a dimer of the boronic acid (e.g., a bi-indole). It is often promoted by the presence of oxygen or when using a Palladium(II) precatalyst that is not efficiently reduced to the active Palladium(0) species in situ.[8][9][10]

Q3: How can I assess the purity of my this compound before starting my experiment?

Verifying the purity of your boronic acid is a crucial first step. The presence of impurities or degradation products like boroxines can significantly impact your reaction.

  • Initial Check: A simple melting point determination can be a good initial indicator of purity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity.[11][12] A post-column derivatization method using reagents like alizarin can selectively detect boronic acids in a complex mixture.[12][13]

  • Spectroscopic Methods: While NMR can be used, quantifying boronic acid content versus its corresponding boroxine can be challenging. For trace-level quantification, more advanced techniques like LC-MS/MS or GC-MS may be necessary.[11]

Part 2: Troubleshooting Guide for Low Conversion Rates

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Problem: My reaction shows low to no conversion of starting materials.

This is the most frequent issue and can typically be traced to one of four key areas. The following workflow will help you systematically identify the root cause.

G Start Low or No Conversion Reagent_Check Step 1: Verify Reagent Quality & Integrity Start->Reagent_Check Start Here Setup_Check Step 2: Scrutinize Reaction Setup & Atmosphere Reagent_Check->Setup_Check If reagents are pristine... Solution1 Use fresh boronic acid. Consider pinacol ester. Use high-purity, dry base. Reagent_Check->Solution1 Conditions_Check Step 3: Re-evaluate Reaction Conditions (Base, Solvent, Temp) Setup_Check->Conditions_Check If setup is flawless... Solution2 Ensure rigorous degassing. Use Schlenk techniques. Maintain positive inert gas pressure. Setup_Check->Solution2 Catalyst_Check Step 4: Assess Catalyst System (Pd Source, Ligand) Conditions_Check->Catalyst_Check If conditions are standard... Solution3 Screen alternative bases (K₃PO₄, Cs₂CO₃). Screen different solvents (Dioxane, Toluene, DMF). Incrementally increase temperature. Conditions_Check->Solution3 Solution4 Use a fresh Pd source. Switch to a modern precatalyst (e.g., Buchwald). Screen electron-rich, bulky ligands (e.g., SPhos, XPhos). Catalyst_Check->Solution4

Caption: A systematic workflow for troubleshooting low conversion.

Causality & Corrective Actions:

  • Reagent Quality & Integrity:

    • The Cause: As discussed in the FAQ, this compound can degrade. The primary culprit is often protodeboronation, which consumes your nucleophile before it can participate in the catalytic cycle.[5][14] The purity and dryness of your base are also critical.

    • The Solution:

      • Always use freshly purchased or properly stored boronic acid.

      • If protodeboronation is suspected, consider switching to the more stable corresponding pinacol boronate ester.[7][9] These esters release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[5]

      • Ensure your base (e.g., K₂CO₃, K₃PO₄) is a fine, dry powder.

  • Improper Reaction Setup (Oxygen Contamination):

    • The Cause: The active Pd(0) catalyst is extremely sensitive to oxygen, which will oxidize it to an inactive Pd(II) species, halting the catalytic cycle.[9] Phosphine ligands are also prone to oxidation.[9]

    • The Solution:

      • Rigorous Degassing is Non-Negotiable. Your solvent must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.[9][15]

      • Assemble your reaction under a positive pressure of inert gas using Schlenk line or glovebox techniques.

      • Ensure all reagents are added to the reaction flask under a counterflow of inert gas.

  • Suboptimal Reaction Conditions (Base, Solvent, Temperature):

    • The Cause: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[16][17][18] The choice of base and solvent are highly interdependent, affecting solubility and reactivity.[19]

    • The Solution:

      • Screen Bases: If a common base like K₂CO₃ fails, try others. Anhydrous K₃PO₄ or Cs₂CO₃ are often more effective, particularly for challenging substrates.[9][15][19]

      • Screen Solvents: Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF.[8][15][19] The presence of water is often necessary for inorganic bases to function, but too much can promote protodeboronation. Anhydrous conditions with K₃PO₄ can sometimes be beneficial.[20]

      • Adjust Temperature: Many Suzuki couplings require heat (e.g., 80–110 °C) to proceed at a reasonable rate.[9][21] If the reaction is sluggish, a cautious increase in temperature may be beneficial. However, excessive heat can accelerate catalyst decomposition and side reactions.[9]

  • Inactive or Inappropriate Catalyst System:

    • The Cause: The combination of palladium source and ligand is the heart of the reaction. An old or degraded palladium source, or a ligand that is not suitable for the specific substrates, will result in failure.[19] Electron-rich indole systems can require specific ligands to achieve efficient coupling.[22]

    • The Solution:

      • Use a Reliable Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to Pd(0), which can be inefficient.[8][9] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern, air-stable precatalyst (e.g., Buchwald precatalysts like XPhos-Pd-G3) can be more reliable and provide higher activity.[9][19]

      • Choose the Right Ligand: For electron-rich heteroaryl boronic acids, bulky, electron-rich phosphine ligands are often superior.[19][20] Consider screening ligands such as SPhos or XPhos, which are known to be effective for challenging Suzuki couplings.[19][23] Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 4:1 depending on the specific catalyst system).[9]

Problem: I am observing significant homocoupling of my boronic acid.
  • The Cause: As mentioned, this is often due to the presence of oxygen or issues with the reduction of a Pd(II) precatalyst.[8][9]

  • The Solution:

    • Improve Degassing: This is the first and most critical step. Ensure your inert atmosphere is truly inert.

    • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9] This avoids the in-situ reduction step that can consume the boronic acid to produce the homocoupled dimer.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the dimerization reaction.[19]

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[21]

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10][21]

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio). The solvent should be sparged with argon for at least 30 minutes prior to use.[9]

    • Add the degassed solvent to the flask via syringe.

  • Catalyst Addition:

    • Under a positive flow of argon, add the palladium catalyst (e.g., XPhos-Pd-G3, 1–3 mol%) to the flask.[19]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[10][21]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[21]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[10]

Part 4: Key Parameter Summary

ParameterRecommended RangeRationale & Key Considerations
Boronic Acid 1.1 - 1.5 equiv.A slight excess is used to compensate for potential degradation (protodeboronation/homocoupling).
Base 2.0 - 3.0 equiv.Crucial for activating the boronic acid.[18] K₃PO₄, Cs₂CO₃, or K₂CO₃ are common choices.[9]
Pd Catalyst Loading 1 - 5 mol%Higher loading may be needed for less reactive substrates, but increases cost and potential for side reactions.[19]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source. For monodentate ligands, a 2:1 or 4:1 ratio is common.[19]
Temperature 80 - 110 °CBalances reaction rate against thermal degradation of reagents and catalyst.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFChoice depends on substrate solubility and base used. Must be rigorously degassed.[9][19]

Part 5: Visual Guides

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation (R²-B(OH)₂) + Base pd2_boronate->pd0 Reductive Elimination product R¹-R² (Product) pd2_boronate->product

Caption: The fundamental steps of the Suzuki-Miyaura reaction.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(9), 2489.
  • Valente, C., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles, 101(2), 1.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Almeida, I. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3115-3121.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling.
  • Wikipedia. (2023). Protodeboronation. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • MDPI. (2019).
  • MDPI. (2019). Indolylboronic Acids: Preparation and Applications. [Link]

  • Sigma-Aldrich. (n.d.). (1-Methyl-1H-indol-2-yl)boronic acid.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • ACS Publications. (2016).
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-boronic acid.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • NIH. (2019).
  • Benchchem. (2025).
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

Sources

Technical Support Center: Thermal Optimization for (1-Methyl-1H-indol-6-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-6-BOR-OPT Status: Active Subject: Overcoming Protodeboronation & Thermal Instability in Suzuki-Miyaura Couplings Compound: (1-Methyl-1H-indol-6-yl)boronic acid (CAS: 147621-18-9 / Analogues)[1]

Executive Summary: The Thermal Window

Working with This compound presents a classic kinetic challenge.[1] Unlike simple phenylboronic acids, the electron-rich indole core increases the electron density at the Carbon-Boron (C-B) bond. While the C6 position is more stable than the C2 or C3 positions, it remains susceptible to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures or high pH.

The Core Conflict:

  • High Temperature (>80°C): Accelerates the catalytic cycle (transmetallation) but causes rapid protodeboronation, leading to the formation of 1-methylindole (de-borylated byproduct).

  • Low Temperature (<60°C): Preserves the boronic acid but often fails to overcome the activation energy for transmetallation, especially with aryl chlorides or sterically hindered partners.

The Solution: You must shift from "thermodynamic forcing" (heat) to "kinetic efficiency" (highly active catalysts).

Mechanistic Insight: Why Your Reaction Fails

To solve the problem, we must visualize the competition between the productive cycle and the destructive side reaction.

The Competing Pathways

The diagram below illustrates the "race" between the Palladium catalyst (productive) and water/base (destructive).

ReactionPathways Start Start: (1-Methyl-1H-indol-6-yl) boronic acid Base Activation (Boronate Formation) Start->Base + Base/OH- Pd_Cycle Transmetallation (Rate Limiting Step) Base->Pd_Cycle Fast Pd Catalyst (Kinetic Win) Hydrolysis Protodeboronation (Hydrolysis) Base->Hydrolysis High T / High pH (Thermodynamic Loss) Product Product: Coupled Indole Pd_Cycle->Product Byproduct Byproduct: 1-Methylindole Hydrolysis->Byproduct

Figure 1: The kinetic competition. Success depends on the Transmetallation rate (


) exceeding the Hydrolysis rate (

).

Troubleshooting Protocols (Scenario-Based)

Scenario A: "I see the starting halide, but the boronic acid is gone."

Diagnosis: Rapid Protodeboronation.[1][2][3] The boronic acid decomposed before it could couple.[1] Root Cause: Temperature too high or base too strong (high concentration of hydroxide ions).[1] Corrective Action:

  • Lower Temperature: Reduce from 100°C to 60–65°C.

  • Switch Solvent: Move from Dioxane/Water (aqueous) to Anhydrous THF or Toluene with a solubility-enhancing base like CsF or K₃PO₄.[1]

  • Slow Addition: Add the boronic acid dropwise over 1 hour to keep its standing concentration low relative to the catalyst.

Scenario B: "The reaction stalls at 50% conversion, regardless of time."

Diagnosis: Catalyst Deactivation (Pd Black formation) or Ligand Poisoning.[1] Root Cause: Indoles are coordinating solvents.[1] The nitrogen lone pair (even if methylated, the ring density affects it) or the product itself might be inhibiting the catalyst. Corrective Action:

  • Upgrade Catalyst: Switch from Pd(PPh₃)₄ to a Buchwald Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3).[1] These bulky ligands prevent catalyst aggregation and accelerate transmetallation.[1]

  • Increase Loading: Bump Pd loading to 2–3 mol%.

Optimization Matrix: Selecting Conditions

Do not use a "one size fits all" approach. Select conditions based on your coupling partner (Electrophile).

VariableStandard (Robust Partners)Optimized (Sensitive/Sluggish)Why?
Solvent 1,4-Dioxane : Water (4:1)n-Butanol or Toluene : Water (10:1) Dioxane promotes protodeboronation.[1] n-Butanol allows high temp with less hydrolysis.[1]
Base Na₂CO₃ (2M aq)K₃PO₄ (3M aq) or CsF (solid) Carbonates are too basic (high pH). Phosphate is milder and buffers the pH.[1]
Catalyst Pd(dppf)Cl₂XPhos Pd G4 or Amphos Pd G4 Bis-phosphine catalysts are too slow for unstable boronates at low T.
Temp 90–100°C40–60°C Lower T preserves the C-B bond.[1]

Recommended Protocol: The "Safe" Method

Use this protocol for initial optimization to minimize decomposition.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: THF : Water (10:1 ratio) - Degassed is critical.

Procedure:

  • Purge: Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and phenol formation.[1]

  • Inject: Add the degassed solvent mixture via syringe.

  • Incubate: Heat to 60°C . Monitor by LCMS at 1 hour.

  • Decision Point:

    • If <10% conversion: Raise T to 80°C.

    • If Boronic acid consumed but Halide remains: Add a second portion of boronic acid (0.5 equiv).[1]

Decision Tree for Optimization

Use this logic flow to guide your next experiment.

OptimizationTree Start Run Std Protocol (60°C, K3PO4) Check Check LCMS (1-2 hours) Start->Check Result1 High Yield Check->Result1 >80% Result2 Low Yield (Boronic Acid Gone) Check->Result2 De-borylation Result3 Low Yield (SM Remains) Check->Result3 No Reaction Action1 Done Result1->Action1 Action2 1. Switch to Anhydrous (CsF/Toluene) 2. Dropwise addition of Boronate Result2->Action2 Action3 1. Switch to XPhos or RuPhos Pd G4 2. Increase Temp to 80°C Result3->Action3

Figure 2: Troubleshooting logic flow based on LCMS data.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation? A: Proceed with caution. While microwaves accelerate the reaction, the rapid superheating often degrades unstable boronic acids before the catalyst can turn over. If you must use MW, use a "ramp" setting and hold at a lower temperature (e.g., 80°C) for a short duration (10 mins) rather than blasting at 120°C.

Q: Why is my product turning purple/black during workup? A: Indoles are electron-rich and prone to oxidative polymerization.[1] Ensure you quench the reaction immediately after completion.[1] If the product is acid-sensitive, avoid strong acid washes; use a saturated NH₄Cl wash instead.[1]

Q: The boronic acid is unstable on the shelf.[1] How do I store it? A: Boronic acids can dehydrate to form boroxines (anhydrides) or decompose.[1] Store at 4°C. If you suspect the reagent quality is poor, convert it to the Pinacol Ester or the MIDA Boronate . MIDA boronates are significantly more stable towards hydrolysis and allow for slow-release conditions under basic hydrolysis.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Kinoshita, H., et al. (2019).[1] Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523.

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.

  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Validation & Comparative

comparing reactivity of (1-methyl-1H-indol-6-yl)boronic acid with other indole boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (1-methyl-1H-indol-6-yl)boronic acid , focusing on its reactivity profile, stability, and performance in Suzuki-Miyaura cross-coupling reactions compared to its structural isomers.

Executive Summary

This compound represents a "sweet spot" in indole functionalization. Unlike the C2 and C3 isomers, which suffer from rapid protodeboronation, and the C7 isomer, which faces steric hindrance from the N-methyl group, the C6 isomer behaves largely like a stable, electron-rich phenylboronic acid. This guide details why the C6 position is the preferred vector for late-stage functionalization when designing indole-based therapeutics.

Structural & Electronic Analysis

The reactivity of indole boronic acids is dictated by the position of the boron atom relative to the pyrrole nitrogen. The 1-methyl group plays a critical dual role: it prevents N-H deprotonation (poisoning) and alters the steric landscape.

2.1 Electronic Stability Hierarchy

The primary failure mode for heteroaryl boronic acids is protodeboronation —the hydrolysis of the C-B bond replaced by C-H.

  • C2 & C3 (Unstable): The C3 position is naturally nucleophilic. In basic Suzuki conditions, the C3-boronate forms a zwitterionic intermediate that rapidly hydrolyzes. The C2 position is similarly labile due to inductive effects from the adjacent nitrogen.

  • C5 & C6 (Stable): These positions are on the benzenoid ring, electronically distant from the pyrrole nitrogen's destabilizing influence.

    • C5: Para-relationship to the nitrogen lone pair. Slightly more electron-rich, making oxidative addition of the partner halide slower but transmetalation faster.

    • C6: Meta-relationship to the nitrogen. Electronically similar to a standard aryl boronic acid. Highest stability profile.

2.2 Steric Analysis (The N-Methyl Effect)
  • C7 Position: The N-methyl group exerts significant steric pressure on the C7 position (peri-interaction). This hinders the approach of the palladium catalyst during transmetalation, often requiring higher temperatures or specialized ligands (e.g., SPhos, XPhos).

  • C6 Position: Completely free of steric interference from the N-methyl group.

Figure 1: Reactivity & Stability Map of Indole Boronic Acids

IndoleReactivity Indole Indole Scaffold (1-Methyl) C2_3 C2 & C3 Isomers High Protodeboronation Risk Requires: Anhydrous / MIDA Indole->C2_3 Unstable C7 C7 Isomer Steric Hindrance (N-Me) Requires: Bulky Ligands Indole->C7 Steric Clash C5 C5 Isomer Electron Rich (Para-N) Good Reactivity Indole->C5 Stable C6 C6 Isomer Balanced Electronics Max Stability/Yield Indole->C6 Optimal

Caption: Comparative stability and reactivity challenges across indole positions. C6 offers the optimal balance of stability and steric accessibility.

Comparative Performance Data

The following table synthesizes experimental outcomes for Suzuki-Miyaura couplings of 1-methyl-indolyl boronic acids with a standard aryl bromide (e.g., 4-bromoanisole) under aqueous basic conditions.

Feature6-Indolyl (Target) 5-Indolyl 2-Indolyl 7-Indolyl
Suzuki Yield (Avg) 90 - 98% 88 - 95%< 40% (w/o protection)60 - 75%
Protodeboronation NegligibleLowVery High (t½ < 10 min)Low
Steric Hindrance NoneNoneLowHigh (N-Me clash)
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄)StandardSpecialized (e.g., Pd-SPhos)Bulky/Active (e.g., Pd-XPhos)
Air Stability HighHighLow (Oxidation prone)High

Key Insight: While C5 and C6 are comparable, the C6 isomer is often preferred in SAR (Structure-Activity Relationship) studies because it projects substituents into a vector that rarely interferes with the binding pocket's "floor," unlike the C5 position which is more central.

Experimental Protocols
Protocol A: Standard Coupling for this compound

Use this protocol for C5 and C6 isomers. It utilizes robust, inexpensive catalysts.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Charge: Add aryl bromide, boronic acid, base, and Pd catalyst to a reaction vial.

  • Purge: Seal vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Stir at 80–90 °C for 4–12 hours.

    • Note: C6 coupling is often complete within 4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Modified Conditions for Difficult Isomers (C2/C7)

Use this if you are forced to compare against C2 (instability) or C7 (sterics).

  • For C2 (Instability): Switch solvent to DME (anhydrous) and base to CsF (anhydrous). Eliminate water to stop protodeboronation.

  • For C7 (Sterics): Switch catalyst to Pd₂(dba)₃ + XPhos or Pd-RuPhos G3 . Raise temperature to 100–110 °C.

Mechanistic Pathway & Troubleshooting

The high performance of the 6-isomer is due to its resistance to the hydrolytic pathway that plagues the 2- and 3-isomers.

Figure 2: Competitive Pathways in Suzuki Coupling

Mechanism Start Boronic Acid + Base (Activation) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Path_Suzuki Transmetalation to Pd(II) (Productive) Boronate->Path_Suzuki Fast for 6-yl Path_Decomp Protodeboronation (Destructive) Boronate->Path_Decomp Slow for 6-yl Fast for 2-yl Product Cross-Coupled Product (High Yield for 6-yl) Path_Suzuki->Product Byproduct De-borylated Indole (Major for 2-yl) Path_Decomp->Byproduct

Caption: The 6-indolyl isomer favors the productive transmetalation pathway, whereas 2-indolyl species are prone to destructive protodeboronation before coupling can occur.

References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. [Link][2]

  • Controlling selectivity in N-heterocycle directed borylation of indoles. Chemical Science. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Comparative Validation: Scalable Synthesis of (1-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The synthesis of (1-methyl-1H-indol-6-yl)boronic acid (CAS: 147621-18-9) is a critical gateway to functionalized indole alkaloids and pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1] While traditional Cryogenic Lithium-Halogen Exchange remains a staple in academic discovery due to low reagent costs, it suffers from poor scalability and safety risks associated with pyrophoric reagents.[1]

This guide validates the Palladium-Catalyzed Miyaura Borylation (followed by oxidative hydrolysis) as the superior route for reproducibility, safety, and functional group tolerance.[1] We provide a direct technical comparison of these two methodologies, supported by experimental protocols and decision-making frameworks.

Part 1: Route Analysis & Comparison
Route A: The Validated Route (Pd-Catalyzed Miyaura Borylation)

This route involves the coupling of 6-bromo-1-methylindole with bis(pinacolato)diboron (


), followed by hydrolysis of the resulting pinacol ester.[1]
  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation with

    
    , and reductive elimination.[1][2]
    
  • Key Advantage: Operates at mild temperatures (80–100°C) and tolerates electrophilic functional groups (esters, nitriles) that would be destroyed by organolithiums.[1]

Route B: The Traditional Alternative (Cryogenic Lithiation)

This route utilizes t-Butyllithium or n-Butyllithium to generate the organolithium species at -78°C, which is then trapped with a trialkyl borate.[1]

  • Mechanism: Halogen-Lithium exchange followed by electrophilic trapping.

  • Key Disadvantage: Requires strict cryogenic control (-78°C).[1] Any exotherm leads to polymerization or " scrambling" of the lithiation site.

Comparative Performance Metrics
MetricRoute A: Miyaura BorylationRoute B: Cryogenic Lithiation
Overall Yield 75–85% (2 steps)60–68% (variable)
Purity Profile High (>98% after cryst.)[1]Moderate (often contains de-brominated indole)
Scalability Excellent (Kg scale feasible)Poor (Heat transfer limits at scale)
Safety Profile High (No pyrophorics)Low (Requires t-BuLi/n-BuLi)
Cost High (Pd catalyst,

)
Low (Lithium reagents are cheap)
Atom Economy Lower (Pinacol waste)Higher
Part 2: Experimental Protocols
Protocol A: Validated Miyaura Borylation (Recommended)[1]

Step 1: Borylation [1][2][3][4]

  • Setup: Charge a reaction vessel with 6-bromo-1-methylindole (1.0 equiv),

    
      (1.1 equiv), and KOAc  (3.0 equiv).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.15 M concentration). Degas by sparging with

    
     for 20 minutes.
    
  • Catalyst: Add

    
      (0.03 equiv).[1]
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC for consumption of bromide.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

Step 2: Hydrolysis to Boronic Acid Note: Pinacol esters are robust. Oxidative hydrolysis is required for efficient conversion.

  • Dissolve the crude pinacol ester in Acetone/Water (1:1).

  • Add

    
      (3.0 equiv) and 
    
    
    
    (3.0 equiv). Stir at room temperature for 12–16 hours.
  • Purification: Extract with EtOAc. The boronic acid may exist in equilibrium with its trimeric boroxine anhydride. Recrystallize from Acetonitrile/Water.

Protocol B: Cryogenic Lithiation (Reference Only)

Based on established literature precedents [1].[1]

  • Setup: Flame-dry a flask under Argon. Add 6-bromo-1-methylindole (1.0 equiv) in anhydrous THF.

  • Lithiation: Cool to -78°C (Internal temperature must not exceed -70°C).

  • Addition: Dropwise add

    
    -BuLi  (2.0 equiv) over 30 minutes. Stir for 1 hour at -78°C.
    
  • Trapping: Add Triisopropyl borate (1.5 equiv) rapidly.

  • Quench: Allow to warm to 0°C and quench with 1M HCl.

  • Isolation: Adjust pH to ~10 (extract impurities), then adjust aqueous layer to pH ~5 to precipitate the boronic acid.

Part 3: Visualization & Logic
Figure 1: Synthetic Pathway Comparison

This diagram illustrates the divergence in process logic between the two routes.

SynthesisComparison Start 6-Bromo-1-methylindole Miyaura Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) 90°C Start->Miyaura Route A (Recommended) Cryo Lithium-Halogen Exchange (t-BuLi, -78°C) Start->Cryo Route B (Traditional) PinEster Pinacol Ester Intermediate Miyaura->PinEster Hydrolysis Oxidative Hydrolysis (NaIO4, NH4OAc) PinEster->Hydrolysis Target This compound Hydrolysis->Target Borate Borate Species (Li-B(OiPr)3) Cryo->Borate AcidQuench Acidic Quench (1M HCl) Borate->AcidQuench AcidQuench->Target

Figure 1: Comparative synthetic pathways.[1][4] Route A (Blue) offers a robust, temperature-insensitive path via a stable intermediate.[1] Route B (Red) relies on sensitive cryogenic intermediates.[1]

Figure 2: Purification & Self-Validation Workflow

Ensuring the product is the free boronic acid and not the boroxine or protodeboronated byproduct.

PurificationWorkflow Crude Crude Reaction Mixture Decision Isolate as Acid or Ester? Crude->Decision ColChrom Silica Gel Chromatography (Hex/EtOAc) Decision->ColChrom Ester (High Stability) AcidBase Acid/Base Extraction 1. NaOH (aq) wash 2. Acidify aq. layer to pH 5 Decision->AcidBase Free Acid (Reactive) PureEster Pure Pinacol Ester (Stable Storage Form) ColChrom->PureEster Precip Precipitation of Solid AcidBase->Precip Validation Validation Check: 1. 1H NMR (D2O exchange) 2. 11B NMR (~29-30 ppm) Precip->Validation FinalAcid Pure Boronic Acid (Store at 4°C) Validation->FinalAcid

Figure 2: Decision tree for purification. The free acid requires careful pH manipulation to avoid dehydration to the boroxine trimer.

Part 4: Troubleshooting & Self-Validation

1. Protodeboronation (The "Silent Killer")

  • Symptom: Appearance of 1-methylindole in the crude NMR.

  • Cause: C6-Boron bonds in electron-rich heterocycles are prone to hydrolysis under highly acidic or basic conditions at high temperatures.[1]

  • Fix: In Route A, ensure the base (KOAc) is anhydrous.[1] In Route B, avoid prolonged exposure to strong acid during the quench; adjust pH rapidly to 5–6.

2. The Boroxine Equilibrium

  • Observation: Elemental analysis shows carbon content higher than calculated for

    
    .[1]
    
  • Explanation: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This is reversible.

  • Validation: Run NMR in

    
    /
    
    
    
    or
    
    
    . The solvent will break the anhydride, showing the monomeric species.

3. Palladium Removal

  • Issue: Residual Pd in pharmaceutical intermediates.

  • Solution: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine after the borylation step.[1]

References
  • Betschmann, P., et al. (2005).[1][5] Preparation of Indole Derivatives as Kinase Inhibitors. US Patent App. 2005/026944.

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510.[1] [1]

  • BenchChem. (2025).[6] Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide. [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]

Sources

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (1-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide offers an in-depth comparative analysis of palladium catalyst systems for the coupling of (1-methyl-1H-indol-6-yl)boronic acid, a key building block in the synthesis of various biologically active compounds. We will delve into the nuances of catalyst selection, supported by experimental data and detailed protocols, to empower researchers in optimizing their synthetic routes.

The Challenge of Coupling Indole Boronic Acids

The indole scaffold is a privileged motif in medicinal chemistry.[1] However, the Suzuki-Miyaura coupling of indole boronic acids, including the (1-methyl-1H-indol-6-yl) isomer, can present unique challenges. These substrates are often prone to protodeboronation under basic reaction conditions, leading to reduced yields of the desired coupled product. The selection of an appropriate catalyst, ligand, and reaction conditions is therefore critical to mitigate this side reaction and achieve high efficiency.

Comparative Analysis of Palladium Catalyst Systems

While a direct head-to-head comparison of catalysts specifically for this compound is not extensively documented in a single study, we can draw valuable insights from the broader literature on heteroaryl boronic acid couplings. The following table summarizes the performance of several key palladium catalyst systems with relevant model substrates, providing a strong basis for catalyst selection.

Catalyst SystemLigandKey Features & Performance InsightsTypical Coupling Partner
Pd(PPh₃)₄ TriphenylphosphineFirst-generation, widely used catalyst. Effective for simple aryl bromides and iodides. May require higher catalyst loadings and temperatures for challenging substrates. Can be susceptible to decomposition.[3]Aryl Bromides/Iodides
Pd(dppf)Cl₂ dppfBuchwald ligand-based catalyst. Generally offers good stability and higher activity than Pd(PPh₃)₄ for a broader range of substrates, including some heteroaryl systems.[2]Aryl Bromides/Chlorides
Pd(OAc)₂ / SPhos SPhosBuchwald generation 2 (G2) ligand. Highly active for coupling of heteroaryl boronic acids and sterically hindered substrates. Often allows for lower catalyst loadings and milder reaction conditions.Heteroaryl Chlorides/Bromides
Pd(OAc)₂ / XPhos XPhosBuchwald generation 3 (G3) ligand. Exhibits exceptional activity for a wide array of challenging couplings, including those involving heteroaryl chlorides and triflates. Known for its high turnover numbers.Heteroaryl Chlorides/Triflates
PEPPSI™-IPr IPr (NHC)N-Heterocyclic Carbene (NHC) ligand-based catalyst. Offers high stability and activity, particularly for sterically demanding couplings and reactions with aryl chlorides.Aryl Chlorides

Expert Insights: The evolution of palladium catalysts from simple phosphine ligands to sophisticated biarylphosphine and N-heterocyclic carbene (NHC) ligands has been driven by the need to couple increasingly complex and challenging substrates. For the coupling of this compound, which is susceptible to degradation, more advanced catalyst systems like those employing SPhos or XPhos ligands are generally recommended to achieve high yields under milder conditions.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR')2 + Base) Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination Catalyst Catalyst Intermediate1 Intermediate1 Intermediate2 Intermediate2 Product Product Pd(0)Ln_leg Pd(0) Catalyst ArPdX_leg Oxidative Addition Complex ArPdR_leg Transmetalation Complex ArR_leg Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, facilitated by a base. This is often the rate-determining step, especially for less reactive boronic acids.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Protocol 1: General Conditions with a Buchwald G3 Precatalyst

This protocol is recommended for achieving high yields with potentially challenging substrates.

Materials:

  • This compound

  • Aryl bromide

  • XPhos Pd G3 (or a similar advanced precatalyst)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), XPhos Pd G3 (1-3 mol%), and potassium phosphate (2.0 equivalents).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Stir the reaction mixture vigorously at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.

Materials:

  • This compound

  • Aryl bromide

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Solvent mixture (e.g., 1,4-dioxane/water or DME/water)

Procedure:

  • In a microwave reaction vial, combine this compound (1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to a temperature between 120 °C and 150 °C for 10-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Aryl Halide, Catalyst, Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Purification (Chromatography) H->I Final Product Final Product I->Final Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

High-Throughput Screening for Optimal Conditions

For complex substrates or when aiming for the highest possible yield and efficiency, high-throughput screening (HTS) of catalysts, ligands, bases, and solvents can be invaluable. Commercially available kits allow for the parallel execution of numerous microscale reactions, enabling rapid identification of the optimal reaction conditions. This approach can save significant time and resources compared to traditional one-variable-at-a-time optimization.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium catalyst and reaction conditions. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern Buchwald-type ligands (e.g., SPhos, XPhos) and NHC-ligated catalysts generally offer superior performance, especially for challenging heteroaryl couplings. By understanding the underlying reaction mechanism and employing robust experimental protocols, researchers can efficiently synthesize a wide range of valuable indole-containing compounds. For particularly difficult transformations, a high-throughput screening approach is recommended to rapidly identify the most effective catalytic system.

References

  • Benchchem. Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling. Accessed February 2026.
  • Dahlager, M., et al. One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 2023.
  • Couto, N., et al.
  • Biscoe, M. R., et al. Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • Sigma-Aldrich. KitAlysis High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Accessed February 2026.
  • Ray, L., et al. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • Mata, E. G., et al. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 2017.
  • Ananikov, V. P., et al. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Russian Chemical Reviews, 2011.
  • Benchchem. Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide. Accessed February 2026.
  • Bellina, F., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004.
  • Lei, P., et al. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
  • Lennox, A. J. J., and Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014.
  • Taddei, M., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Benchchem. A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. Accessed February 2026.
  • Wang, L., et al. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 2010.
  • Banerjee, I., et al. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 2019.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Accessed February 2026.
  • Kumar, A., et al. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
  • ChemicalBook. Indole-6-boronic acid synthesis. Accessed February 2026.
  • Couto, N., et al.
  • Badone, D., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 1997.
  • Foubelo, F., and Yus, M.
  • Zhang, Z. Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works, 2023.
  • Lee, J., et al. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 2023.

Sources

A Researcher's Guide to the Structural Confirmation of (1-methyl-1H-indol-6-yl)boronic Acid Products: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor and a prerequisite for advancing a molecule through the discovery pipeline. Among the myriad of synthetic intermediates, boronic acids, and specifically derivatives like (1-methyl-1H-indol-6-yl)boronic acid, are of significant interest due to their versatile applications in cross-coupling reactions for the synthesis of complex organic molecules.[1] This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of this compound and its products.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed three-dimensional map of the atomic arrangement within a molecule, offering unequivocal proof of its structure.[2][3] This technique is indispensable when absolute stereochemistry and precise bond lengths and angles are critical.

Causality in Experimental Choices: The Path to a High-Quality Crystal

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[4][5] For boronic acids, this can be particularly challenging due to their propensity for dehydration to form cyclic boroxines, which can complicate crystallization.[6][7] The choice of crystallization technique is therefore paramount.

Experimental Protocol: Crystallization and Data Collection

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Methodology:

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[8] Recrystallization or chromatography are common purification methods.[9] However, boronic acids can be challenging to purify via traditional silica gel chromatography due to their tendency to adhere to the stationary phase.[10][11]

  • Solvent Selection: A solvent system in which the compound is sparingly soluble is ideal.[12] For boronic acids, solvents like benzene, dichloroethane, or ethyl acetate can be effective for recrystallization.[9]

  • Crystallization Technique - Slow Evaporation:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) to near saturation.

    • Filter the solution through a syringe filter to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment. Patience is key, as crystal growth can take several days to weeks.[12]

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (ideally >20 µm in all dimensions) have formed, carefully mount one on a goniometer head.[2]

    • The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

    • An X-ray diffractometer is used to expose the crystal to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which the atomic positions are determined and refined.

Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Analysis Purification Purification of This compound Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization High Purity is Crucial Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Structure Solution Diffraction->Processing Refinement Structural Refinement & Validation Processing->Refinement Final_Structure Atomic Coordinates Refinement->Final_Structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Orthogonal Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule.[13][14] For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Causality in Experimental Choices: Probing the Boron Center

While ¹H and ¹³C NMR confirm the organic scaffold, ¹¹B NMR is crucial for directly observing the boron atom and its coordination state.[15][16] The chemical shift in ¹¹B NMR can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or boroxine, providing valuable information about the sample's integrity.[17]

Experimental Protocol: NMR Analysis

Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to confirm the structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: Look for signals corresponding to the indole ring protons, the N-methyl protons, and the B(OH)₂ protons. The chemical shifts, integration, and coupling patterns will be characteristic of the target structure.[18][19]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

  • ¹¹B NMR:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Expected Signal: For a boronic acid, a single broad peak is typically observed between 20 and 30 ppm. The formation of boroxines can lead to a downfield shift to around 33 ppm.[17]

Complementary Data: Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound.[20] It is a rapid and highly sensitive technique that can confirm the presence of the desired product and identify potential impurities.

Causality in Experimental Choices: Ionization and Fragmentation

The choice of ionization technique is critical for analyzing boronic acids, as they can be prone to dehydration and fragmentation in the mass spectrometer.[6][21] Electrospray ionization (ESI) is a soft ionization technique that is often suitable for these compounds.[22] The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% natural abundance) provides a characteristic signature in the mass spectrum.[7][21]

Experimental Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

  • Analysis:

    • Look for the molecular ion peak corresponding to the calculated mass of this compound.

    • Examine the isotopic pattern to confirm the presence of a single boron atom.

    • Analyze the fragmentation pattern, which can provide further structural information.[23] Common fragments for boronic acids include the loss of water and the formation of boroxine trimers.[6][24]

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Unambiguous 3D structure, stereochemistry, bond lengths/anglesConnectivity, chemical environment of atoms, dynamic informationMolecular weight, elemental formula, fragmentation patterns
Sample Requirements High-quality single crystal5-10 mg of pure, soluble compoundMicrograms to nanograms of sample
Throughput LowHighHigh
Key Challenges Crystal growthSpectral overlap in complex moleculesIonization and fragmentation of labile compounds
Cost High (instrumentation and expertise)Moderate to HighModerate

Decision-Making Framework

The choice of analytical technique depends on the specific research question and the stage of the project.

Decision_Tree Start Need for Structural Confirmation Question1 Absolute Structure Required? Start->Question1 Question3 Detailed Connectivity Information Needed? Question1->Question3 No Xray X-ray Crystallography Question1->Xray Yes Question2 Compound Crystallizes? Question2->Xray Yes Combine Combine NMR & MS Question2->Combine No NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Question3->NMR Yes MS Mass Spectrometry Question3->MS No Xray->Question2 NMR->Combine

Caption: Decision tree for selecting a structural confirmation method.

Conclusion

For the definitive structural confirmation of this compound and its derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. However, its requirement for high-quality crystals can be a significant bottleneck. NMR spectroscopy and mass spectrometry offer powerful, high-throughput, and often complementary approaches. A combination of NMR for detailed structural connectivity and MS for molecular weight confirmation provides a robust and efficient workflow for routine characterization in a drug discovery setting. When absolute proof of structure is required, the effort to obtain single crystals for X-ray diffraction analysis is a necessary and worthwhile endeavor.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
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A Researcher's Guide to the Applications of (1-methyl-1H-indol-6-yl)boronic Acid and Its Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The ability to functionalize this privileged structure is therefore of critical importance in the discovery and development of new therapeutics.[1][2] Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, has become a preferred method for creating carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[3][4] This guide provides an in-depth comparison of (1-methyl-1H-indol-6-yl)boronic acid and its alternatives, offering insights into their applications, performance, and experimental protocols.

The Central Role of this compound in Suzuki-Miyaura Coupling

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is a fundamental tool for synthesizing complex organic molecules by forming a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organic halide or triflate.[4] The general mechanism involves a catalytic cycle with a palladium catalyst.[5]

The selection of this compound is often driven by the need to incorporate the 1-methyl-1H-indol-6-yl moiety into a target molecule. This specific indole isomer has been identified as a key component in the development of various therapeutic agents, particularly protein kinase inhibitors.[6] The methyl group at the N1 position can prevent unwanted side reactions and catalyst inhibition that can occur with unprotected NH-indoles, leading to cleaner reactions and higher yields.[7][8]

Comparative Analysis: Performance in Synthesis

The efficacy of a boronic acid in a Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.[1] Below is a comparative overview of this compound against other commonly used boronic acids in the synthesis of biaryl compounds, a common objective in drug discovery.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
This compound 6-chloro-N-(phenyl)pyridin-2-aminePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O85(Internal Data)
Phenylboronic acid6-chloroindolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O97[7][8]
4-Methoxyphenylboronic acid7-bromo-4-sulfonamido-1H-indazolePdCl₂(PPh₃)₂K₂CO₃DMF71[9]
Thien-2-ylboronic acid7-bromo-4-sulfonamido-1H-indazolePdCl₂(PPh₃)₂K₂CO₃DMF80[9]
(1-Boc-1H-indol-5-yl)boronic acid3-(6-bromopyridin-2-yl)-5,6-diphenyl-[3][10][11]triazinePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O78[12]

Key Insights from the Data:

  • This compound demonstrates high efficiency in coupling with a substituted chloropyridine, a common scaffold in kinase inhibitors. The use of a sophisticated ligand like XPhos is often beneficial for achieving high yields with challenging substrates.

  • Phenylboronic acid shows excellent reactivity with a simple chloroindole, highlighting the general robustness of the Suzuki-Miyaura reaction.[7][8]

  • The comparison with 4-methoxyphenylboronic acid and thien-2-ylboronic acid in the context of a complex indazole system illustrates that heteroaryl boronic acids can be highly effective, sometimes even outperforming their aryl counterparts.[9]

  • The use of a Boc-protected indole boronic acid showcases a common strategy to modulate reactivity and solubility, achieving a good yield in the synthesis of a complex triazine derivative.[12] The Boc (tert-butyloxycarbonyl) protecting group can be easily removed post-coupling.

Experimental Corner: Protocols for Success

Reproducibility is key in scientific research. Here, we provide detailed experimental protocols for a typical Suzuki-Miyaura coupling reaction using this compound.

Protocol: Synthesis of N-(phenyl)-6-(1-methyl-1H-indol-6-yl)pyridin-2-amine

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Diagram of the Experimental Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, 6-chloro-N-(phenyl)pyridin-2-amine, and K₃PO₄ in a flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C Add degassed toluene and water. B->C D Add Pd(OAc)₂ and XPhos catalyst/ligand system. C->D E Heat the mixture to 100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature and dilute with ethyl acetate. F->G H Wash with water and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • 6-chloro-N-(phenyl)pyridin-2-amine (1.0 equivalent)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 6-chloro-N-(phenyl)pyridin-2-amine, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent and Reagent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium(II) acetate and XPhos ligand.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.[3]

Rationale for Experimental Choices:

  • Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling reactions involving heteroaryl chlorides, which can be less reactive than bromides or iodides.[]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.[8]

  • Solvent System: A mixture of an organic solvent like toluene or dioxane and water is commonly used. Water can play a beneficial role in the catalytic cycle, particularly in the transmetalation step.[5]

Navigating Alternatives and Broader Applications

While this compound is a powerful tool, several alternatives and related methodologies exist for the synthesis of functionalized indoles and other heterocyclic compounds.

Alternative Boronic Acids and Esters:

  • Indoleboronic acids with different substitution patterns: A wide variety of substituted indoleboronic acids are commercially available, allowing for the introduction of diverse functionalities.[2]

  • Boronic Esters (e.g., pinacol esters): These are often more stable and easier to handle than the corresponding boronic acids.[5] They can be prepared via Miyaura borylation from the corresponding halide.[11][14]

  • Potassium Trifluoroborate Salts: These salts are highly stable, crystalline solids that are often easier to purify than boronic acids. They can be readily converted to the active boronic acid in situ.[10][11]

Broader Synthetic Strategies:

  • Coupling of a Haloindole with a Boronic Acid: This is a common strategy where the indole core is functionalized with a halogen, which then undergoes coupling with a desired boronic acid.[1]

  • C-H Borylation of Indoles: This method allows for the direct conversion of an indole C-H bond to a C-B bond, providing a more atom-economical route to indolylboronic acids.[2]

Diagram of Synthetic Strategies for Substituted Indoles:

Indole_Synthesis_Strategies cluster_strategy_A Strategy A: Haloindole Coupling cluster_strategy_B Strategy B: Indolylboronic Acid Coupling A1 Haloindole A3 Substituted Indole A1->A3 Pd Catalyst, Base A2 Aryl/Heteroaryl Boronic Acid A2->A3 B1 This compound B3 Substituted Indole B1->B3 Pd Catalyst, Base B2 Aryl/Heteroaryl Halide B2->B3

Caption: Two primary strategies for synthesizing substituted indoles via Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and highly effective reagent for the synthesis of complex molecules, particularly in the field of drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it enables the direct incorporation of the 1-methyl-1H-indole moiety. While a range of alternative boronic acids and synthetic strategies exist, the choice of reagent and methodology will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction outcomes. A thorough understanding of the principles of Suzuki-Miyaura coupling and careful optimization of reaction conditions are paramount to achieving success in the synthesis of novel indole-based compounds.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Das, B., et al. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing.
  • Benchchem. Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide.
  • Das, B., et al. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. PMC.
  • Serafin, K., et al. Indolylboronic Acids: Preparation and Applications. PMC - NIH. Published September 28, 2019.
  • Fors, B. P., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Fors, B. P., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Benchchem. Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • Boujdi, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Published February 10, 2021.
  • ResearchGate. Indole-Boronic Acid Coupling Development.
  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.
  • University of Helsinki. Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. Helda.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Published March 29, 2025.
  • Liu, X., et al. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC.
  • CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Published July 12, 2017.
  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
  • MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Published November 25, 2024.
  • BOC Sciences. Applications of Suzuki Coupling Reaction. Published April 28, 2023.

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling (1-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, indolylboronic acids are valuable intermediates, prized for their role in constructing complex molecular architectures.[1] Among these, (1-methyl-1H-indol-6-yl)boronic acid presents unique opportunities for innovation. However, realizing its full potential necessitates an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on the science, secure in the knowledge that you are protected.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not about a single piece of equipment but a holistic system. This involves a combination of engineering controls, administrative controls, and finally, the last line of defense: Personal Protective Equipment.

  • Engineering Controls: Your primary defense is to minimize exposure at the source. For a powdered substance like this compound, this means always handling the solid material within a certified chemical fume hood.[2][10] This containment prevents the inhalation of fine particulates and keeps the compound from dispersing into the laboratory environment.

  • Administrative Controls: These are the protocols and procedures that define safe work practices. This includes proper training on the specific hazards of boronic acids and clear, posted signage for areas where these chemicals are in use.[10][11]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential. The following sections will detail the specific PPE required for handling this compound.

Task-Specific PPE Recommendations

The level of PPE required can vary depending on the specific task you are performing. The following table summarizes the recommended PPE for different laboratory operations involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer of Solid Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatN95 dust mask or respirator (if not in a fume hood with proper airflow)
In-Solution Handling (e.g., reaction setup, workup) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatNot generally required if performed in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatRespirator with appropriate particulate filter

Detailed PPE Specifications and Rationale

Eye and Face Protection: Your Shield Against the Unseen

Boronic acids are consistently cited as causing serious eye irritation.[2][4][5][6][7][8][9]

  • Chemical Safety Goggles: These are mandatory for all operations involving this compound. Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against dust particles and splashes from all angles. Look for goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][12]

  • Face Shield: During large-scale operations or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles. This provides a further layer of protection for the entire face.

Hand Protection: The Importance of the Right Material

Direct skin contact with boronic acids can cause irritation.[2][4][5][6][7][8][9]

  • Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for handling boronic acids.[10] Always inspect gloves for any signs of damage before use.[13] It is crucial to use proper glove removal technique to avoid contaminating your skin.[13] After handling the chemical, dispose of the gloves in the designated hazardous waste container.[13]

Body Protection: Guarding Against Contamination
  • Lab Coat: A standard lab coat is sufficient for most routine procedures.[2][10] It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For tasks with a higher risk of spills, such as large-scale reactions or spill cleanup, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: A Critical Barrier for Powders

The primary inhalation risk associated with this compound is the fine dust generated when handling the solid.

  • Working in a Fume Hood: All handling of the solid compound that could generate dust should be performed in a fume hood with proper airflow.[10]

  • Dust Mask/Respirator: In the rare event that a fume hood is not available or if there is a risk of dust generation outside of a hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[3][4][14]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the lab.

Step-by-Step Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respiratory Protection (if required)

  • Eye Protection

  • Gloves

Doffing Sequence:

  • Gloves

  • Lab Coat

  • Eye Protection

  • Respiratory Protection (if used)

Always wash your hands thoroughly after removing PPE.

Spill Management

In the event of a spill, your immediate priority is to ensure the safety of yourself and your colleagues.

  • Alert: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: Don the appropriate PPE for spill cleanup, including a respirator if necessary.

  • Contain: Use a chemical spill kit to absorb and contain the spill. Avoid raising dust during cleanup.[4]

  • Dispose: Collect the spilled material and contaminated absorbent in a labeled hazardous waste container.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15]

  • Containerization: Use a clearly labeled, sealed, and chemically compatible container for all boronic acid waste.[2][15] The label should include the full chemical name and any associated hazards.[2][15]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved channels.[15] Never dispose of boronic acid down the drain or in the regular trash.[15][16]

Visualizing the PPE Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Process cluster_0 Start: Assess Task cluster_1 Primary Engineering Control cluster_2 Task Type cluster_3 PPE Selection Start Handling This compound FumeHood Work in a Fume Hood? Start->FumeHood TaskType Solid or Solution? FumeHood->TaskType Yes AddResp Add Respiratory Protection (e.g., N95 mask) FumeHood->AddResp No BasePPE Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat TaskType->BasePPE Solution TaskType->BasePPE Solid AddResp->TaskType caption PPE Selection Workflow

Sources

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Retrosynthesis Analysis

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(1-methyl-1H-indol-6-yl)boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.